molecular formula C10H10N2O B1587333 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-84-9

2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1587333
CAS No.: 820245-84-9
M. Wt: 174.2 g/mol
InChI Key: RODAAWLSKNVZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 820245-84-9) is a high-value chemical scaffold in medicinal chemistry, particularly recognized for its potent anti-tuberculosis (anti-TB) activity. This compound serves as a key synthetic intermediate for a class of imidazo[1,2-a]pyridine-3-carboxamides that function by inhibiting the essential cytochrome bcc subunit, QcrB, in the oxidative phosphorylation pathway of Mycobacterium tuberculosis . Research has demonstrated that derivatives based on this core structure exhibit impressive in vitro activity against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, with some analogues showing MIC90 values in the nanomolar range and favorable in vivo pharmacokinetic profiles . Beyond tuberculosis, the imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, found in various pharmacologically active compounds. Recent studies also highlight the role of related carbaldehyde intermediates in synthesizing novel hydrazide and chalcone derivatives, which are being explored for their antimicrobial properties against pathogens like Klebsiella pneumoniae and for antiviral research . As a versatile building block, this compound enables significant scaffold-hopping strategies for developing new therapeutic agents. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODAAWLSKNVZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374394
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820245-84-9
Record name 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 820245-84-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established principles and data from closely related analogs, this document offers field-proven insights and detailed experimental protocols to empower researchers in their exploration of this promising molecular scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, forming the foundation of numerous therapeutic agents and functional materials.[1] Its unique electronic structure and synthetic accessibility have made it a focal point for the development of novel compounds with a wide array of biological activities, including anticancer, anti-tuberculosis, and antiviral properties.[2][3] The subject of this guide, this compound, incorporates key structural modifications—two methyl groups and a carbaldehyde substituent—that are anticipated to significantly influence its physicochemical behavior and, consequently, its potential applications. Understanding these properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development, as well as its performance in materials science contexts.

Core Physicochemical Properties

A foundational understanding of a molecule's basic physicochemical parameters is the cornerstone of its scientific exploration. The following table summarizes the key properties of this compound, with some values being expertly extrapolated from data on closely related analogs due to the limited availability of direct experimental data for this specific compound.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀N₂O[4]
Molecular Weight 174.20 g/mol [4]
Appearance Expected to be a solid at room temperatureAnalogy to similar imidazo[1,2-a]pyridine-3-carbaldehydes[5]
Melting Point Estimated range: 150-180 °CBased on melting points of similar substituted imidazo[1,2-a]pyridine-3-carbaldehydes[5][6]
Boiling Point Not available (likely to decompose at higher temperatures)---
Calculated LogP 1.76ECHEMI[4]
Topological Polar Surface Area (TPSA) 34.37 ŲECHEMI[4]

Solubility Profile: A Key Determinant of Bioavailability and Application

The solubility of a compound in both aqueous and organic media is a critical factor influencing its utility. For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability. In materials science, solubility in organic solvents can be crucial for processing and device fabrication.

Expected Solubility Behavior:

Based on its structure, this compound is expected to exhibit limited solubility in water and greater solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The presence of the polar carbaldehyde group and the nitrogen atoms in the heterocyclic core will contribute to some degree of aqueous solubility, while the aromatic rings and methyl groups will enhance its solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents: Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Dichloromethane (DCM)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions of the stock solution and analyzing them by HPLC-UV to correlate concentration with peak area.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each test solvent in a vial.

    • Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials for undissolved solid.

    • Centrifuge the samples to pellet any remaining solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent and analyze by HPLC-UV.

  • Data Analysis: Use the calibration curve to determine the concentration of the compound in the saturated supernatant, which represents its equilibrium solubility in that solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution in DMSO cal_curve Generate HPLC Calibration Curve stock->cal_curve add_excess Add excess solid to test solvents incubate Incubate at constant temperature (24-48h) add_excess->incubate centrifuge Centrifuge to pellet solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze by HPLC-UV supernatant->analyze determine_sol Determine Solubility analyze->determine_sol G cluster_workflow Characterization Workflow Synthesis Synthesis & Purification NMR NMR (1H, 13C) Synthesis->NMR Structural Confirmation IR FT-IR Synthesis->IR Structural Confirmation MS Mass Spectrometry Synthesis->MS Structural Confirmation UV_Vis UV-Vis Absorption Synthesis->UV_Vis Photophysical Properties Fluorescence Fluorescence Emission Synthesis->Fluorescence Photophysical Properties Solubility Solubility Determination Synthesis->Solubility Physicochemical Parameters pKa pKa Measurement Synthesis->pKa Physicochemical Parameters

References

An In-Depth Technical Guide to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of a new generation of antituberculosis agents. This guide provides a comprehensive overview of its chemical identity, synthesis, and critical applications, with a focus on the scientific principles and experimental causality that underpin its use in medicinal chemistry. As a Senior Application Scientist, this document is crafted to deliver not just procedural steps, but a deeper understanding of the "why" behind the "how," ensuring both technical accuracy and practical insight for researchers in the field.

Core Identifiers and Physicochemical Properties

A foundational aspect of any chemical entity is its unique identification and characteristic properties. This section consolidates the essential data for this compound.

IdentifierValue
CAS Number 820245-84-9
Chemical Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
IUPAC Name This compound
Synonyms 2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde

Physicochemical Data (Predicted and Experimental):

PropertyValue
Appearance Likely a solid at room temperature
Purity Commercially available up to 95%
Storage Recommended at 2-8°C
XLogP3 2.3
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Topological Polar Surface Area 34.4 Ų

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its wide range of biological activities. This scaffold is considered a "privileged structure" as it can interact with multiple biological targets, leading to a diverse pharmacological profile.

Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable breadth of therapeutic potential, including:

  • Antitubercular: This is arguably the most significant application, with several derivatives showing potent activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

  • Anticancer: Certain analogues have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

  • Antiviral, Antifungal, and Antibacterial: The scaffold has shown promise in combating various microbial infections.

  • Anti-inflammatory and Analgesic: Some derivatives exhibit pain-relieving and anti-inflammatory properties.

  • Anxiolytic and Sedative: Notably, the well-known drugs Zolpidem and Alpidem are based on the imidazo[1,2-a]pyridine structure.

The versatility of this scaffold underscores the importance of its functionalized intermediates, such as this compound, in the synthesis of novel therapeutic agents.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is logically approached in two main stages: the construction of the core 2,7-dimethylimidazo[1,2-a]pyridine scaffold, followed by the introduction of the carbaldehyde group at the 3-position.

Step 1: Synthesis of the 2,7-Dimethylimidazo[1,2-a]pyridine Core

The formation of the imidazo[1,2-a]pyridine ring system is a well-established transformation in organic chemistry. A common and efficient method involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

  • Starting Materials: 4-Methyl-2-aminopyridine is selected as the pyridine precursor to introduce the methyl group at the 7-position of the final imidazo[1,2-a]pyridine ring. Chloroacetone is the chosen α-haloketone, providing the carbon atoms for the imidazole ring and the methyl group at the 2-position.

  • Reaction Conditions: The condensation is typically carried out in a polar solvent like ethanol or isopropanol to facilitate the dissolution of the reactants and the pyridinium salt intermediate. The reaction is often heated to reflux to provide the necessary activation energy for the cyclization step. The addition of a base, such as sodium bicarbonate, can be used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-Haloketone: To the stirred solution, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate (the hydrohalide salt of the product) has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) to liberate the free base.

  • Purification: The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to afford pure 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Formylation via the Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring is efficiently achieved through the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • Reagents: DMF serves as both the solvent and the source of the formyl group. POCl₃ is the activating agent that converts DMF into the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Reaction Mechanism: The electron-rich imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The reaction is highly regioselective for the 3-position due to the electronic properties of the heterocyclic system.

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq.) to N,N-dimethylformamide (DMF, 3.0 eq.) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Addition of the Imidazo[1,2-a]pyridine: Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80°C for several hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until it is alkaline.

  • Purification: The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with a suitable organic solvent. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield this compound.

Application in the Synthesis of Antitubercular Agents

The primary and most compelling application of this compound is its role as a key precursor in the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a class of compounds with potent antitubercular activity.

The aldehyde functionality at the 3-position provides a versatile handle for further chemical elaboration. A common synthetic route involves the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with various amines to generate a library of carboxamide derivatives.

G A This compound B Oxidation (e.g., Pinnick Oxidation) A->B C 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid B->C D Amide Coupling (e.g., HATU, EDCI) C->D F Library of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides D->F E Diverse Amines (R-NH2) E->D G SAR Studies & Lead Optimization F->G

Caption: Synthetic workflow from the carbaldehyde to antitubercular carboxamides.

The resulting carboxamides have been shown to be highly effective against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. Structure-activity relationship (SAR) studies have revealed that modifications to the amide portion of the molecule can significantly impact potency and pharmacokinetic properties.

Conclusion and Future Perspectives

This compound is a valuable and strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatility of its aldehyde functional group make it an essential intermediate for the development of novel therapeutics. The success of the derived carboxamides in the field of antituberculosis research highlights the potential of the imidazo[1,2-a]pyridine scaffold. Future research will likely focus on exploring other therapeutic applications of derivatives of this carbaldehyde, leveraging the broad biological activity of the parent heterocycle. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of this key intermediate is crucial for unlocking the full potential of the imidazo[1,2-a]pyridine class of compounds.

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Imidazo[1,2-a]pyridines in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in the field of drug discovery and development.[1] This bicyclic aromatic ring system, containing a bridgehead nitrogen atom, serves as the core of numerous biologically active molecules. Its unique electronic properties and synthetic accessibility have made it a versatile template for the design of novel therapeutic agents.[2] Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory properties. This guide focuses on a specific, yet representative, member of this class: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. By providing a detailed exploration of its molecular architecture and conformational landscape, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to leverage this promising scaffold in their scientific endeavors.

I. Molecular Structure: A Hybrid of Aromaticity and Polarity

The foundational understanding of a molecule's potential for biological interaction begins with a precise characterization of its three-dimensional structure. This compound, with the chemical formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol , presents a fascinating case study in the interplay of aromaticity, steric hindrance, and electronic effects.[3]

The core of the molecule is the planar imidazo[1,2-a]pyridine ring system. This planarity is a direct consequence of the sp² hybridization of the constituent carbon and nitrogen atoms, resulting in a delocalized π-electron system that confers aromatic stability. The fusion of the imidazole and pyridine rings creates a unique electronic environment. The lone pair of electrons on the N1 nitrogen atom of the imidazole ring participates in the aromatic system, influencing the electron density distribution across the bicyclic core.

While a crystal structure for the title compound is not publicly available, analysis of closely related structures, such as 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, provides valuable insights into the expected geometric parameters.[4] The imidazo[1,2-a]pyridine ring system in this analogue is nearly planar, with minimal deviation of its atoms from the mean plane.[4] This planarity is a critical feature, as it governs how the molecule can interact with the planar surfaces of biological macromolecules, such as the bases in DNA or the aromatic residues in protein binding pockets.

The key structural features are the methyl groups at positions 2 and 7, and the carbaldehyde (formyl) group at position 3. The methyl groups, while relatively small, introduce steric bulk that can influence the molecule's conformation and its ability to fit into specific binding sites. The carbaldehyde group is of particular importance due to its electronic properties. The oxygen atom is highly electronegative, creating a dipole moment and making the formyl group a potential hydrogen bond acceptor. The carbon atom of the carbonyl is electrophilic and can participate in nucleophilic addition reactions.

Figure 1: 2D representation of this compound.

II. Conformational Analysis: The Rotational Freedom of the Formyl Group

While the imidazo[1,2-a]pyridine core is rigid and planar, the single bond connecting the carbaldehyde group to the C3 position allows for rotational freedom. The orientation of this formyl group relative to the bicyclic system is a key determinant of the molecule's overall shape and its interaction with its environment.

Computational studies on similar aromatic aldehydes have shown that there are typically two low-energy conformations: one where the carbonyl oxygen is pointing towards the adjacent nitrogen atom (syn-conformation) and one where it is pointing away (anti-conformation). In the case of this compound, the syn-conformation would place the carbonyl oxygen in proximity to the N4 nitrogen of the pyridine ring. This orientation could be stabilized by a weak intramolecular C-H···O hydrogen bond between the aldehyde proton and the N4 lone pair.

The anti-conformation, with the carbonyl oxygen pointing away from N4, would be sterically less hindered. The actual preferred conformation in a given environment (e.g., in solution or in a protein binding site) will be a balance between these steric and electronic factors. Understanding this conformational preference is crucial for in-silico drug design approaches like molecular docking, where the correct starting conformation of a ligand can significantly impact the accuracy of the predicted binding mode and affinity.

III. Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through a two-step process. The first step involves the construction of the 2,7-dimethylimidazo[1,2-a]pyridine core, followed by the introduction of the carbaldehyde group at the C3 position.

A. Synthesis of the 2,7-Dimethylimidazo[1,2-a]pyridine Core

The most common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.[5] In this case, 4-methyl-2-aminopyridine is reacted with 3-chloro-2-butanone.

cluster_0 Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine cluster_1 Formylation 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine Intermediate Intermediate 4-methyl-2-aminopyridine->Intermediate 3-chloro-2-butanone 2,7-dimethylimidazo[1,2-a]pyridine 2,7-dimethylimidazo[1,2-a]pyridine Intermediate->2,7-dimethylimidazo[1,2-a]pyridine Cyclization This compound This compound 2,7-dimethylimidazo[1,2-a]pyridine->this compound Vilsmeier-Haack Reagent (POCl3, DMF)

Figure 2: Synthetic workflow for this compound.

B. Formylation via the Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring is efficiently accomplished using the Vilsmeier-Haack reaction.[6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Formation of the Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the DMF with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic reaction. Maintain the temperature below 10 °C during the addition.

  • Addition of the Substrate: Once the Vilsmeier reagent has formed (typically a pale yellow to colorless solution or slurry), add a solution of 2,7-dimethylimidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

C. Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring (typically in the range of 7.0-9.5 ppm), a singlet for the aldehyde proton (around 10.0 ppm), and singlets for the two methyl groups (around 2.5 ppm).
¹³C NMR A signal for the carbonyl carbon of the aldehyde (around 180-190 ppm), signals for the aromatic carbons of the imidazo[1,2-a]pyridine core (in the range of 110-150 ppm), and signals for the methyl carbons (around 15-25 ppm).
FTIR A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹), and characteristic bands for C-H and C=C/C=N stretching in the aromatic region.
Mass Spec. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (174.20 g/mol ).

Table 1: Expected Spectroscopic Data for this compound.

IV. Significance in Drug Development and Future Perspectives

The this compound molecule is not merely of academic interest; it represents a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality serves as a versatile chemical handle for further synthetic transformations. It can be readily converted into a variety of other functional groups, including amines, alcohols, carboxylic acids, and heterocycles, through reactions such as reductive amination, oxidation, reduction, and condensation reactions.

This synthetic versatility allows for the generation of diverse libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening in drug discovery campaigns. The core scaffold provides a rigid platform for the precise spatial arrangement of various pharmacophoric groups, enabling the optimization of interactions with biological targets.

Given the established biological activities of the imidazo[1,2-a]pyridine class of compounds, derivatives of this compound are promising candidates for investigation as novel anticancer, antiviral, and antibacterial agents. The continued exploration of the structure-activity relationships within this chemical space is likely to yield new and improved therapeutic agents in the years to come.

V. Conclusion

This compound is a molecule of significant interest due to its membership in the pharmacologically important imidazo[1,2-a]pyridine family. Its molecular structure is characterized by a planar, aromatic bicyclic core with key substituents that influence its steric and electronic properties. The conformational flexibility of the carbaldehyde group is an important consideration for its interaction with biological targets. The synthesis of this compound is well-established, with the Vilsmeier-Haack reaction providing an efficient means of introducing the formyl group. As a versatile synthetic intermediate, this compound holds considerable promise for the development of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental molecular properties, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

literature review on the discovery of imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridine Derivatives

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its unique three-dimensional shape and electronic properties, which allow derivatives to bind to a wide array of biological targets with high affinity and specificity. The fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring creates a versatile scaffold that is foundational to numerous natural products and synthetic pharmaceuticals.[3]

The significance of this heterocyclic system is underscored by its presence in several commercially successful drugs. Notable examples include Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic agent), Olprinone (for acute heart failure), and Zolimidine (an anti-ulcer medication).[2][4] The broad spectrum of biological activities exhibited by these derivatives—spanning anticancer, anti-tuberculosis, antiviral, anti-inflammatory, and antimicrobial applications—continues to drive intensive research into novel synthetic methodologies and therapeutic applications.[4][5][6]

This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic strategies for imidazo[1,2-a]pyridine derivatives, offering field-proven insights for researchers and drug development professionals. We will explore the causality behind key experimental choices, from classical condensation reactions to modern catalytic and multicomponent strategies, and present detailed protocols for their synthesis.

The Genesis: Tschitschibabin's Foundational Synthesis

The story of imidazo[1,2-a]pyridines begins in 1925 with Aleksei Tschitschibabin, who reported the first synthesis of this scaffold.[5] The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-haloketone or α-haloaldehyde.

The causality behind this approach lies in the inherent nucleophilicity of the 2-aminopyridine molecule, which possesses two distinct nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The reaction proceeds via a well-defined, two-step sequence:

  • Initial SN2 Alkylation: The more nucleophilic endocyclic pyridine nitrogen attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate. Subsequent dehydration (elimination of a water molecule) yields the aromatic imidazo[1,2-a]pyridine ring system.

While foundational, the original Tschitschibabin method often required harsh conditions, such as high temperatures in sealed tubes, and initially produced modest yields.[5] The primary experimental challenge was overcoming the activation energy for the cyclization and dehydration steps. Later enhancements, such as the addition of a base like sodium bicarbonate, facilitated the reaction under milder conditions and significantly improved efficiency by neutralizing the hydrogen halide byproduct.[5] More recent developments have demonstrated that this condensation can even proceed efficiently at moderate temperatures (e.g., 60°C) under solvent-free and catalyst-free conditions, highlighting a move towards greener synthetic protocols.[2][5]

Tschitschibabin_Mechanism cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt Nucleophilic attack by ring nitrogen alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Hemiaminal Hemiaminal Intermediate Pyridinium_Salt->Hemiaminal Intramolecular attack by amino group Imidazopyridine Imidazo[1,2-a]pyridine (Final Product) Hemiaminal->Imidazopyridine Dehydration (-H2O)

Caption: Mechanism of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.

Modern Synthetic Strategies: Efficiency and Diversity

Driven by the immense therapeutic potential of the imidazo[1,2-a]pyridine scaffold, chemists have developed a vast toolkit of synthetic methods that offer greater efficiency, milder conditions, and access to a wider diversity of derivatives compared to the classical approach.

Multicomponent Reactions (MCRs)

MCRs are powerful tools in drug discovery, enabling the synthesis of complex molecules in a single pot by combining three or more starting materials. This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate large libraries of structurally diverse compounds.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[7] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, typically under Lewis or Brønsted acid catalysis. The causality of its success is the sequential formation of two key intermediates: a Schiff base from the aminopyridine and aldehyde, followed by a nucleophilic attack from the isocyanide. This strategy has been recently employed to discover novel covalent inhibitors targeting the KRAS G12C mutation, a significant driver in many intractable cancers.[7][8]

Another important MCR involves the copper-catalyzed three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[5] This method provides a direct and efficient route to a broad range of imidazo[1,2-a]pyridines with high functional group tolerance.[3]

MCR_Workflow cluster_GBB Groebke-Blackburn-Bienaymé (GBB) Reaction cluster_Alkyne Copper-Catalyzed 3-Component Reaction Start 2-Aminopyridine Product_GBB 3-Amino-Imidazo[1,2-a]pyridine Start->Product_GBB Product_Alkyne Substituted Imidazo[1,2-a]pyridine Start->Product_Alkyne Aldehyde1 Aldehyde Aldehyde1->Product_GBB Isocyanide Isocyanide Isocyanide->Product_GBB Aldehyde2 Aldehyde Aldehyde2->Product_Alkyne Alkyne Terminal Alkyne Alkyne->Product_Alkyne

Caption: Key multicomponent reaction (MCR) strategies for synthesis.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper and palladium, have revolutionized the synthesis of imidazo[1,2-a]pyridines by enabling novel bond formations and reaction pathways. These catalysts function by activating substrates or facilitating oxidative coupling and annulation reactions.

  • Copper Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity. They are effective in promoting C-N and C-C bond formation. For example, copper-catalyzed reactions of 2-aminopyridines with α-diazoketones provide an alternative to α-haloketones with good selectivity.[2] Copper-catalyzed annulation and oxidative coupling reactions have also been developed, offering diverse routes to the scaffold.[9]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated many synthetic protocols, reducing reaction times from hours to minutes.[5] The rationale for this enhancement is the efficient and uniform heating of the reaction mixture, which overcomes kinetic barriers more effectively than conventional heating methods, often leading to higher yields and purer products.[5]

Biological Significance and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern drug discovery, with derivatives showing remarkable efficacy across various diseases. The specific biological activity is highly dependent on the substitution pattern around the core ring system.[10]

Drug NameSubstitution PatternTherapeutic ApplicationReference(s)
Zolpidem 2,6,N,N-tetrasubstitutedInsomnia (GABA-A receptor agonist)[2][11]
Alpidem 2,6,N-trisubstitutedAnxiolytic[2][11]
Olprinone Unsubstituted imidazoleAcute Heart Failure (Cardiotonic)[2][11]
Saripidem 2,6,N-trisubstitutedAnxiolytic[3][11]
Zolimidine 2-substitutedPeptic Ulcer Treatment[2][4]

More recently, research has focused on developing derivatives for pressing global health challenges:

  • Anti-Tuberculosis: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[5][12]

  • Anticancer: Novel derivatives have been synthesized as covalent inhibitors of KRAS G12C, a notorious oncogene.[7] Compound I-11 , a propargylamide-bearing derivative, showed potent and selective activity against KRAS G12C-mutated cancer cells.[7][8]

  • Antimicrobial: Derivatives linked to secondary amines have demonstrated potent antibacterial and antifungal properties against a range of pathogenic strains, including Staphylococcus aureus and Escherichia coli.[5]

Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives, representing both a classical and a modern approach.

Protocol 1: Catalyst- and Solvent-Free Synthesis via Tschitschibabin Condensation

This protocol is adapted from the general method described by Zhu and colleagues for an environmentally benign synthesis.[5]

Objective: To synthesize a 2-substituted imidazo[1,2-a]pyridine from a 2-aminopyridine and an α-bromoketone.

Methodology:

  • Reactant Preparation: In a 10 mL round-bottom flask, combine 2-aminopyridine (1.0 mmol, 1.0 eq) and the desired α-bromoketone (1.1 mmol, 1.1 eq).

  • Reaction Execution: Place a magnetic stir bar in the flask. Seal the flask and place it in a preheated oil bath at 60°C.

  • Monitoring: Stir the reaction mixture vigorously. The reaction is typically complete within 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr byproduct.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

This protocol is based on the general principles of the GBB reaction used for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[7]

Objective: To synthesize a 3-amino-imidazo[1,2-a]pyridine derivative in a one-pot reaction.

Methodology:

  • Reactant Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-aminopyridine (1.0 mmol, 1.0 eq), the desired aldehyde (1.0 mmol, 1.0 eq), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, 10 mol%).

  • Solvent Addition: Add 5 mL of an anhydrous solvent such as methanol or acetonitrile.

  • Initial Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol, 1.1 eq) to the reaction mixture dropwise.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting residue directly by flash column chromatography on silica gel to yield the target 3-amino-imidazo[1,2-a]pyridine.

Conclusion and Future Outlook

The journey of imidazo[1,2-a]pyridine chemistry, from Tschitschibabin's initial discovery to the sophisticated catalytic and multicomponent reactions of today, is a testament to the enduring importance of this heterocyclic scaffold. Its privileged structure has proven to be a remarkably fertile ground for the development of potent therapeutic agents.

Future research will likely focus on several key areas. The continued development of green and sustainable synthetic methods, including metal-free C-H functionalization and photocatalytic reactions, will be crucial for environmentally responsible drug manufacturing.[9][10] Furthermore, the application of scaffold-hopping and fragment-based drug design strategies will undoubtedly uncover new derivatives with novel mechanisms of action, further expanding the already impressive therapeutic legacy of the imidazo[1,2-a]pyridine core.[7][12]

References

Spectroscopic Characterization of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1] Compounds bearing this core structure exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern on this bicyclic system plays a crucial role in modulating its physicochemical properties and biological targets. 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde is a key intermediate in the synthesis of a variety of more complex derivatives, such as carboxamides, which have shown promising antitubercular activity.[2][3]

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound, highlighting the key structural features that will be correlated with the spectroscopic data.

G cluster_structure Molecular Structure cluster_h_nmr ¹H NMR Correlations Structure H_aldehyde Aldehyde-H (9.8-10.2 ppm) H5 H-5 (9.0-9.5 ppm) H6 H-6 (6.8-7.2 ppm) H8 H-8 (7.3-7.7 ppm) C2_Me C2-CH₃ (2.5-2.8 ppm) C7_Me C7-CH₃ (2.3-2.6 ppm)

References

An In-depth Technical Guide to the Reactivity of the Carbaldehyde Group on the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in modern medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Its synthetic accessibility and diverse biological activities have made it a focal point of extensive research.[1][4] A key functional group that unlocks the vast chemical space of this scaffold is the carbaldehyde group, typically installed at the C3-position. This aldehyde serves as a versatile synthetic linchpin, enabling a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis and reactivity of imidazo[1,2-a]pyridine-3-carbaldehydes. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key reactions, and a comprehensive overview of the aldehyde's synthetic potential.

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine-3-carbaldehyde Motif

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant attention due to its presence in several marketed drugs, including the anxiolytic Alpidem and the hypnotic agent Zolpidem.[3][5] Its rigid structure and ability to engage with a multitude of biological targets make it an ideal starting point for drug discovery programs.[2][3]

The introduction of a carbaldehyde group, most commonly at the electron-rich C3 position, dramatically enhances the synthetic utility of the scaffold. This electrophilic handle is amenable to a vast portfolio of well-established organic reactions, allowing for molecular elaboration and the introduction of diverse pharmacophores. Understanding the reactivity of this aldehyde is paramount for leveraging the full potential of the imidazo[1,2-a]pyridine core in the design of novel chemical entities. This guide will systematically dissect the primary synthetic routes to these aldehydes and their subsequent chemical transformations.

Synthesis of Imidazo[1,2-a]pyridine-3-carbaldehydes

The most prevalent and efficient method for introducing a formyl group onto the imidazo[1,2-a]pyridine nucleus is the Vilsmeier-Haack reaction.[6][7][8] This reaction capitalizes on the high electron density of the imidazole ring, which facilitates electrophilic substitution.

2.1. The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[9][10] The imidazo[1,2-a]pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.[9]

The reaction proceeds with high regioselectivity for the C3 position, which is the most nucleophilic site on the scaffold. This is a direct consequence of the electronic distribution within the fused ring system.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ IP Imidazo[1,2-a]pyridine Intermediate Iminium Intermediate IP->Intermediate + Vilsmeier Reagent Product Imidazo[1,2-a]pyridine -3-carbaldehyde Intermediate->Product + H₂O (Workup)

Caption: Mechanism of Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from established literature procedures.[11]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 1.5 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.3 mmol) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 15 minutes, during which the Vilsmeier reagent forms.

  • Addition of Substrate: Add 2-phenylimidazo[1,2-a]pyridine (1 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and continue stirring for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[11]

Substituent at C2Yield (%)Reference
Phenyl90[11]
Chloro82[12]
Methyl~85-90General Literature

Table 1: Representative yields for the Vilsmeier-Haack formylation of substituted imidazo[1,2-a]pyridines.

2.2. Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is dominant, other methods exist. For instance, a silver-catalyzed intramolecular aminooxygenation has been reported to produce imidazo[1,2-a]pyridine-3-carbaldehydes in good yields.[13][14][15] Additionally, microwave-assisted condensation of 2-aminopyridines with bromomalonaldehyde provides a rapid route to these compounds.[16] These methods can be advantageous when the substrate is incompatible with the strongly acidic conditions of the Vilsmeier-Haack reaction.

Reactivity Profile of the Carbaldehyde Group

The C3-carbaldehyde group is a versatile functional handle, enabling a wide range of transformations. Its reactivity is governed by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by various nucleophiles.

Reactivity_Hub Reactivity Pathways of the C3-Carbaldehyde cluster_reactions center_node Imidazo[1,2-a]pyridine -3-carbaldehyde Oxidation Carboxylic Acid center_node->Oxidation Oxidation [O] Reduction Primary Alcohol center_node->Reduction Reduction [H] Knoevenagel α,β-Unsaturated System (Knoevenagel) center_node->Knoevenagel + Active Methylene (Base cat.) ClaisenSchmidt Chalcone Derivative (Claisen-Schmidt) center_node->ClaisenSchmidt + Ketone (Base cat.) Wittig Alkene center_node->Wittig + Ylide Aza_FC C3-Alkylated Product (Aza-Friedel-Crafts) center_node->Aza_FC + Amine, Aldehyde (Lewis Acid cat.)

Caption: Key transformations of the C3-carbaldehyde group.

3.1. Nucleophilic Addition and Condensation Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry.[17] The electron-withdrawing nature of the adjacent imidazole ring can influence the reactivity of the carbonyl group.

This base-catalyzed reaction involves the condensation of the imidazo[1,2-a]pyridine-3-carbaldehyde with a ketone (such as acetophenone) to form α,β-unsaturated ketones, commonly known as chalcones.[11] These resulting 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives are of significant interest as they have shown promising biological activities, including antifungal properties.[11]

Causality: The reaction is initiated by a base (e.g., NaOH) which deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the imidazo[1,2-a]pyridine-3-carbaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone product.

The Knoevenagel condensation is a powerful C-C bond-forming reaction between the aldehyde and an "active methylene" compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z).[18] Common active methylene compounds include malononitrile, ethyl cyanoacetate, and malonic acid.[18][19]

Causality: A weak base, such as piperidine or imidazole, is typically used as a catalyst.[18][19] The base facilitates the deprotonation of the active methylene compound to form a stabilized carbanion (enolate).[18] This nucleophile then adds to the aldehyde carbonyl, followed by elimination of a water molecule to produce a highly functionalized, electron-deficient alkene. This reaction is highly stereoselective, often yielding the more stable E-isomer.[19]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is a generalized procedure based on established methodologies.[19]

  • Setup: In a 25 mL round-bottom flask, dissolve imidazo[1,2-a]pyridine-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in dichloromethane (2 mL).

  • Catalyst Addition: Add imidazole (10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored by TLC. The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, add water (5 mL) to the flask. Extract the product with dichloromethane (2 x 3 mL).

  • Isolation: Combine the organic layers and dry over anhydrous MgSO₄. Filter and evaporate the solvent under reduced pressure to afford the crude product.

  • Purification: The product is often pure enough after workup, but it can be further purified by recrystallization from ethanol if necessary.

3.2. Oxidation and Reduction

Standard transformations of the aldehyde group are readily applicable to the imidazo[1,2-a]pyridine scaffold.

  • Oxidation: The carbaldehyde can be easily oxidized to the corresponding C3-carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). These carboxylic acids are valuable intermediates for amide coupling and other derivatizations.

  • Reduction: The aldehyde can be selectively reduced to the primary alcohol (3-hydroxymethyl-imidazo[1,2-a]pyridine) using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This transformation provides access to a different set of functional group manipulations.

3.3. Participation in Multi-Component Reactions (MCRs)

The aldehyde functionality is an ideal component for MCRs, which allow for the rapid construction of complex molecules in a single step. For example, imidazo[1,2-a]pyridines can undergo a three-component aza-Friedel–Crafts reaction with an aldehyde and an amine, catalyzed by a Lewis acid like Y(OTf)₃, to generate C3-alkylated products.[20] In this context, the imidazo[1,2-a]pyridine-3-carbaldehyde itself can act as the aldehyde component, leading to highly functionalized and diverse molecular architectures.

Applications in Synthesis and Drug Discovery

The reactivity of the C3-carbaldehyde provides a gateway to a vast array of derivatives with significant therapeutic potential.

  • Antifungal Agents: As mentioned, Claisen-Schmidt condensation yields chalcones that have been investigated for their anticandidosis activities.[11]

  • Precursors for Fused Systems: The aldehyde group can participate in intramolecular cyclization reactions to build more complex, fused heterocyclic systems. For example, 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes have been used as substrates to synthesize naphtho[1′,2′:4,5]imidazo[1,2-a]pyridine derivatives.[12][21]

  • Building Blocks for Chemical Libraries: The diverse and reliable reactivity of the aldehyde makes it an excellent starting point for the construction of chemical libraries for high-throughput screening in drug discovery programs. The ability to easily generate alkenes, alcohols, acids, and complex C-C coupled products from a single precursor is a significant advantage in combinatorial chemistry.

Conclusion

The carbaldehyde group on the imidazo[1,2-a]pyridine scaffold is a cornerstone of its synthetic chemistry. Its reliable and predictable installation via the Vilsmeier-Haack reaction, coupled with its versatile reactivity profile, makes it an indispensable tool for chemists in both academic and industrial settings. From fundamental transformations like condensation, oxidation, and reduction to its role in sophisticated multi-component and cascade reactions, the C3-aldehyde provides a robust platform for molecular diversification. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to fully exploit this privileged scaffold in the pursuit of novel materials and next-generation therapeutics.

References

historical overview of the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines: A Historical Overview

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that holds a position of distinction in the world of organic and medicinal chemistry.[1][2] This nitrogen-containing scaffold is recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[3][4] Its unique electronic and structural properties allow it to serve as a versatile template for drug design, leading to agents with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and anxiolytic activities.[1][3][5]

Prominent drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic agent), and Olprinone (a cardiotonic agent) feature the imidazo[1,2-a]pyridine framework, underscoring its profound impact on human health.[1][6][7][8] The journey of synthesizing this vital scaffold is a compelling narrative of chemical innovation, evolving from harsh, classical condensation methods to highly efficient, atom-economical, and environmentally benign modern strategies. This guide provides a comprehensive historical overview of these synthetic advancements for researchers, scientists, and professionals in drug development.

Part 1: The Foundation - Classical Condensation Strategies

The genesis of imidazo[1,2-a]pyridine synthesis lies in classical condensation reactions that forge the bicyclic ring system from simple, acyclic precursors. These foundational methods, while often demanding, established the fundamental chemical logic that would be refined for nearly a century.

The Tschitschibabin Reaction: A Seminal Discovery (1925)

The first significant route to the imidazo[1,2-a]pyridine core was reported by Aleksei Tschitschibabin in 1925.[9][10] This seminal work demonstrated that the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde, could yield the desired fused heterocycle.

Causality of Experimental Choice: The brilliance of this approach lies in the dual nucleophilicity of 2-aminopyridine. The reaction is initiated by the more nucleophilic endocyclic pyridine nitrogen attacking the electrophilic carbon of the α-halocarbonyl in an SN2 reaction. This step forms a pyridinium salt intermediate. The exocyclic amino group is then perfectly positioned to act as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered ring, which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine system.

Initial protocols were often harsh, requiring high temperatures (150-200 °C) in sealed tubes and resulting in modest yields.[9][10] A significant refinement was the introduction of a mild base, like sodium bicarbonate (NaHCO₃), which neutralizes the HBr formed during the reaction, allowing for milder conditions and improved efficiency.[9][10] In the modern era, this classical reaction has been further optimized, with variations that proceed under catalyst- and solvent-free conditions, showcasing a move towards greener chemistry.[1][9]

Caption: General mechanism of the Tschitschibabin reaction.

The Ortoleva-King Reaction: A Practical Alternative

A major drawback of the Tschitschibabin synthesis was its reliance on α-haloketones, which are often unstable, difficult to prepare, and potent lachrymators.[11] The Ortoleva-King reaction provided an elegant solution by generating the key pyridinium salt intermediate in situ. This one-pot process involves heating an active methyl or methylene compound (like an acetophenone) with iodine and an excess of 2-aminopyridine.[11][12][13]

Mechanistic Insight: First, the ketone reacts with iodine and pyridine (in this case, 2-aminopyridine acts as both the base and reactant) to form an α-iodoketone, which is then readily converted to a pyridinium salt—the same type of intermediate as in the Tschitschibabin reaction.[11] A subsequent, separate step involving the addition of a strong base (e.g., NaOH) promotes the intramolecular cyclization and dehydration to afford the final product.[11][12] This tandem approach is highly efficient and circumvents the isolation of hazardous intermediates. Catalytic versions using copper or iron salts have further modernized this protocol.[14][15]

Caption: A simplified workflow of the one-pot Ortoleva-King synthesis.

Part 2: The Age of Convergence - Multi-Component Reactions (MCRs)

The development of Multi-Component Reactions (MCRs) marked a paradigm shift in synthetic strategy. By combining three or more starting materials in a single pot, MCRs provide rapid, convergent, and atom-economical access to complex molecular architectures, making them ideal for building libraries of drug candidates.[8][9][16]

The Groebke–Blackburn–Bienaymé (GBB) Reaction

The most powerful MCR for constructing this scaffold is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR).[16][17] This reaction, a variant of the Ugi MCR, condenses a 2-aminopyridine, an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-a]pyridine derivatives.[8][17]

Driving the Reaction: The reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., scandium triflate, ammonium chloride).[9][17] The aldehyde and 2-aminopyridine first form a Schiff base (imine). The acid catalyst activates the imine towards nucleophilic attack by the isocyanide, generating a nitrilium ion intermediate. The crucial step is the intramolecular trapping of this reactive intermediate by the endocyclic pyridine nitrogen, which drives the cyclization to form the fused five-membered ring.[17] The use of microwave irradiation has been shown to dramatically accelerate GBB reactions, reducing reaction times from hours to minutes.[9][16][18]

GBB_Reaction Groebke-Blackburn-Bienaymé (GBB) 3-Component Reaction cluster_reactants Reactants Amine 2-Aminopyridine Process One-Pot Reaction (Acid Catalyst, e.g., Sc(OTf)3) Optional: Microwave Amine->Process Aldehyde Aldehyde Aldehyde->Process Isocyanide Isocyanide Isocyanide->Process Product 3-Amino-Imidazo[1,2-a]pyridine Process->Product

Caption: The convergent nature of the GBB three-component reaction.

Other Key Multi-Component Strategies

Beyond the GBB reaction, other MCRs have proven highly effective:

  • A³ Coupling (Aldehyde, Alkyne, Amine): The copper- or indium-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.[1][9][19]

  • Reactions with Nitroolefins: A cascade reaction combining 2-aminopyridines with nitroolefins, often catalyzed by a Lewis acid like iron(III) chloride, can efficiently produce 3-unsubstituted or 3-nitro-substituted products.[9][14]

Part 3: The Modern Era - Catalysis and Precision

Contemporary synthesis of imidazo[1,2-a]pyridines is dominated by advanced methodologies that offer unprecedented control, efficiency, and sustainability. These approaches leverage transition-metal catalysis and direct C-H functionalization to build and modify the scaffold with high precision.

Transition Metal-Catalyzed Cyclizations

Transition metals, particularly copper, have revolutionized the synthesis of this heterocycle.[4][5][20] Copper catalysts are adept at mediating aerobic oxidative cyclizations, using air or oxygen as the terminal oxidant. This makes the processes environmentally friendly. These methods allow for the coupling of 2-aminopyridines with a wide range of partners, including ketones, alkynes, and even ketone oxime esters, under relatively mild conditions.[14][19] A key advantage is their high functional group tolerance, enabling the synthesis of complex derivatives while preserving sensitive moieties like aldehydes.[19]

Direct C–H Functionalization: The Atom-Economy Ideal

Perhaps the most significant recent advance is the direct functionalization of C–H bonds on a pre-formed imidazo[1,2-a]pyridine ring.[21][22][23] This strategy is the epitome of atom economy, as it avoids the need for pre-functionalized substrates (e.g., halides or boronic acids) and reduces waste.[21][23] Using transition metal catalysts (e.g., palladium, rhodium) or photoredox catalysis, chemists can now selectively introduce new substituents at nearly every position on the bicyclic core (C2, C3, C5, C7, etc.).[22][24] For example, the regioselective trifluoromethylation at the C3 position has been achieved using silver-catalyzed C-H activation.[24] The advent of visible-light-induced photocatalysis offers an even milder and greener pathway for these transformations.[21]

Comparative Summary of Synthetic Methodologies

Methodology Era Typical Starting Materials Key Conditions/Reagents Advantages Limitations
Tschitschibabin Reaction Classical2-Aminopyridine, α-HaloketoneHigh heat; later, base (NaHCO₃)Foundational, straightforward conceptHarsh conditions, lachrymatory reagents, modest yields
Ortoleva-King Reaction Classical2-Aminopyridine, Ketone, IodineHeat, then strong base (NaOH)One-pot, avoids isolating α-haloketonesRequires stoichiometric iodine, excess amine
GBB Reaction (MCR) MCR2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (Sc(OTf)₃), MWHigh convergence, atom economy, rapid diversityPrimarily yields 3-amino derivatives
A³ Coupling (MCR) MCR2-Aminopyridine, Aldehyde, AlkyneCopper or Indium catalystAccess to diverse 2,3-disubstituted productsRequires metal catalyst
Aerobic Oxidative Cyclization Modern2-Aminopyridine, Ketone/AlkyneCu catalyst, O₂ (air) as oxidantGreen (uses air), mild conditions, good scopeRequires metal catalyst
Direct C–H Functionalization ModernImidazo[1,2-a]pyridine, coupling partnerPd, Rh, or photocatalystUltimate atom economy, late-stage functionalizationSite-selectivity can be challenging

Experimental Protocols: From Classical to Modern

Protocol 1: One-Pot Ortoleva-King Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine

(Based on the methodology described by Gryko, D. et al.[11][13])

Trustworthiness: This protocol follows a well-established, peer-reviewed procedure for generating the pyridinium salt intermediate in situ followed by base-mediated cyclization, a self-validating system that avoids the use of hazardous, pre-formed α-haloketones.

  • Step 1: Formation of the Pyridinium Salt.

    • In a round-bottom flask, combine 2-hydroxyacetophenone (1.0 equiv), 2-aminopyridine (2.3 equiv), and iodine (1.2 equiv).

    • Heat the neat (solvent-free) mixture to 110 °C with stirring for 4 hours. The 2-aminopyridine will melt and act as the solvent.

    • Allow the reaction mixture to cool to 70 °C and stir overnight. The mixture will solidify upon cooling to room temperature.

  • Step 2: Cyclization and Product Formation.

    • To the solidified intermediate from Step 1, add an excess of aqueous sodium hydroxide solution (e.g., 45% w/v).

    • Heat the resulting suspension to 100 °C with vigorous stirring for 1 hour.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with water to remove excess base and salts, and dry.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis

(A representative protocol synthesized from methodologies in the literature[9][16][18])

Trustworthiness: This protocol leverages the high efficiency and reproducibility of microwave-assisted MCRs. The use of a catalytic amount of a green catalyst like ammonium chloride and a benign solvent like ethanol ensures a reliable and more sustainable transformation.

  • Reaction Setup.

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv), the desired aldehyde (1.0 equiv), and ammonium chloride (0.2 equiv).

    • Add ethanol (e.g., 3-4 mL) as the solvent.

    • Finally, add the isocyanide (e.g., tert-butyl isocyanide, 1.1 equiv).

  • Microwave Irradiation.

    • Seal the vial with a cap.

    • Place the vial in a microwave reactor.

    • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 15-30 minutes. Monitor the reaction progress by TLC if necessary.

  • Workup and Purification.

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 3-aminoimidazo[1,2-a]pyridine product.

Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]pyridines has evolved dramatically from the foundational, high-temperature condensations of Tschitschibabin to the elegant, highly efficient, and sustainable methods of the 21st century. The journey reflects the broader progress of organic chemistry, emphasizing increased efficiency (MCRs), milder conditions (transition-metal catalysis), and superior atom economy (C-H functionalization). The development of these methods has been instrumental in advancing drug discovery by enabling rapid access to diverse libraries of this privileged scaffold.

Looking ahead, the field will likely continue its trajectory towards even greener and more powerful synthetic tools. We can anticipate the increased use of flow chemistry for safer and more scalable syntheses, the discovery of novel photocatalytic systems that operate under visible light, and the development of biocatalytic routes that offer unparalleled selectivity. The rich history of imidazo[1,2-a]pyridine synthesis provides a robust foundation for future innovations that will continue to impact medicinal chemistry and beyond.

References

Methodological & Application

The Synthetic Versatility of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide to Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1][2] Derivatives of this heterocyclic system exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Within this class, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a versatile synthetic intermediate. The aldehyde functionality at the C3 position serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse and complex molecular architectures. This guide provides detailed application notes and laboratory-proven protocols for several key chemical reactions involving this aldehyde, tailored for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction to a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has captured the attention of medicinal chemists for decades. Its rigid structure and specific arrangement of nitrogen atoms allow for precise interactions with biological targets. The presence of methyl groups at the C2 and C7 positions of the core in this compound can influence its lipophilicity and metabolic stability, while the C3-carbaldehyde group is the primary locus of its synthetic utility. This document will explore the transformation of this aldehyde through several fundamental organic reactions: the Knoevenagel condensation, Wittig reaction, Claisen-Schmidt (Chalcone) condensation, Schiff base formation, and reductive amination. Each section will provide a detailed, step-by-step protocol, a discussion of the reaction mechanism, and insights into experimental design.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, typically reacting an aldehyde or ketone with an active methylene compound. This reaction is instrumental in synthesizing α,β-unsaturated products which are valuable precursors for a variety of pharmaceuticals and fine chemicals.

Causality in Experimental Design

The choice of base is critical in the Knoevenagel condensation. A weak base, such as piperidine or an amine immobilized on a polymer, is often sufficient to deprotonate the active methylene compound without promoting unwanted side reactions.[5] The use of an alcohol-water mixture as a solvent at room temperature represents a green chemistry approach, often leading to high yields and easy product isolation.[5] The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product.

Protocol 2.1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (E)-2-((2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (EtOH)

  • Water (H₂O)

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 2-4 hours), a precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.

Data Presentation: Knoevenagel Condensation Variants

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)
PyridinecarbaldehydesMalononitrileNoneH₂O:EtOHRoom Temp.High
Aromatic AldehydesMalononitrileDBUWaterRoom Temp.>95
Heteroaromatic AldehydesEthyl CyanoacetatePiperidinePyridineRefluxGood

This table presents generalized conditions from literature for similar substrates to guide optimization.[3][5]

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Dissolve Aldehyde & Malononitrile in EtOH/H₂O add_cat Add catalytic Piperidine start->add_cat react Stir at Room Temperature (Monitor by TLC) add_cat->react precipitate Product Precipitates react->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold EtOH filter->wash dry Dry under Vacuum wash->dry product Pure Product dry->product

Caption: Generalized workflow for the Knoevenagel condensation.

The Wittig Reaction: A Gateway to Alkenes

The Wittig reaction is a Nobel Prize-winning method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6] This reaction is highly reliable and provides excellent control over the location of the newly formed double bond.[7]

Causality in Experimental Design

The Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon. The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. Strong bases like n-butyllithium are commonly used.[6] The reaction proceeds through a betaine or, more commonly accepted, a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force of the reaction.[5] The stereochemical outcome (E/Z selectivity) depends on the stability of the ylide used.[5]

Protocol 3.1: Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol details the synthesis of 3-vinyl-2,7-dimethylimidazo[1,2-a]pyridine.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equiv.) dropwise to the stirred suspension. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Diagram: Wittig Reaction Mechanism

Wittig_Mechanism Ylide R₃P⁺-C⁻H₂ (Ylide) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane + Aldehyde R'-CHO (Aldehyde) Aldehyde->Oxaphosphetane Alkene R'-CH=CH₂ (Alkene) Oxaphosphetane->Alkene Decomposition PhosOxide R₃P=O Oxaphosphetane->PhosOxide +

Caption: Simplified mechanism of the Wittig reaction.

Claisen-Schmidt Condensation: Crafting Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological activities.[1][8]

Causality in Experimental Design

This reaction is a type of aldol condensation. A strong base, such as potassium hydroxide, is used to generate an enolate from the ketone (acetophenone derivative). This enolate then acts as a nucleophile, attacking the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone. The reaction is typically carried out in an alcoholic solvent at room temperature.[3][9]

Protocol 4.1: Synthesis of an Imidazo[1,2-a]pyridine Chalcone

This protocol is adapted from the synthesis of similar chalcones and describes the preparation of (E)-1-phenyl-3-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one.[10]

Materials:

  • This compound

  • Acetophenone

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.0 mmol) in methanol (15 mL).

  • Add a pellet of potassium hydroxide (or an equivalent amount of a 40% aqueous solution).

  • Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • A precipitate will form. If necessary, acidify with dilute HCl to promote precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water and then a small amount of cold diethyl ether.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Presentation: Chalcone Synthesis Examples

AldehydeKetoneBaseSolventYield (%)Reference
Pyridine-2-carbaldehydeSubstituted AcetophenonesKOHMethanol37-68[3]
2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehydeSubstituted AcetophenonesAlcoholic AlkaliAlcoholGood[10]

Schiff Base Formation and Reductive Amination: Accessing Amines

The reaction of the aldehyde with primary amines yields Schiff bases (imines), which are versatile intermediates in their own right. These imines can be subsequently reduced in a one-pot or stepwise process known as reductive amination to produce secondary amines.

Causality in Experimental Design

Schiff Base Formation: The condensation of an aldehyde with a primary amine is typically carried out in an alcohol solvent, sometimes with a catalytic amount of acid to facilitate the dehydration step. The reaction is often reversible, and in some cases, removal of water can drive the equilibrium towards the product.

Reductive Amination: This two-step, one-pot process first involves the formation of the imine (or iminium ion intermediate), which is then reduced in situ. A mild reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is crucial for the success of this reaction.[11]

Protocol 5.1: Schiff Base Formation with Aniline

This protocol describes the synthesis of (E)-N-((2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylene)aniline.

Materials:

  • This compound

  • Aniline

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

  • Add aniline (1.0 mmol) and a catalytic drop of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Protocol 5.2: Reductive Amination with Benzylamine

This protocol details the one-pot synthesis of N-benzyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in 1,2-dichloroethane (15 mL), add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Diagram: Reductive Amination Pathway

Reductive_Amination Aldehyde R-CHO (Aldehyde) Imine R-CH=N-R' (Imine Intermediate) Aldehyde->Imine + Amine R'-NH₂ (Primary Amine) Amine->Imine - H₂O Product R-CH₂-NH-R' (Secondary Amine) Imine->Product Reducer [H] (e.g., NaBH(OAc)₃) Reducer->Product Reduction

Caption: The general pathway for reductive amination.

Conclusion

This compound is a highly valuable and versatile building block in organic and medicinal chemistry. The protocols detailed in this guide for Knoevenagel and Claisen-Schmidt condensations, Wittig olefination, and Schiff base formation/reductive amination provide robust and reproducible methods for the synthesis of a wide range of derivatives. By understanding the mechanistic principles and the rationale behind the chosen experimental conditions, researchers can effectively utilize this intermediate to construct novel molecular entities for drug discovery and other applications. The provided protocols serve as a solid foundation for further exploration and optimization in the laboratory.

References

The Versatile Scaffold: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This heterocyclic system's unique electronic and steric properties allow it to interact with a wide array of biological targets, leading to diverse therapeutic applications.[3] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antiviral, and notably, potent antimicrobial properties.[4] Within this esteemed class of molecules, 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde emerges as a pivotal synthetic intermediate, a versatile building block for the elaboration of novel therapeutic agents. This guide provides an in-depth exploration of its synthesis and its application in the development of potent antitubercular and antifungal compounds.

PART 1: Synthesis of the Core Scaffold and the Target Carbaldehyde

A robust and reproducible synthesis of the starting material is paramount for any successful medicinal chemistry campaign. The following protocols detail the preparation of the 2,7-dimethylimidazo[1,2-a]pyridine scaffold and its subsequent formylation to the target carbaldehyde.

Protocol 1.1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine

This procedure is a classic condensation reaction that forms the core heterocyclic system. The reaction involves the nucleophilic attack of the endocyclic nitrogen of 2-amino-4-methylpyridine onto the electrophilic carbon of chloroacetone, followed by an intramolecular cyclization and dehydration.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-methylpyridine (1.0 eq) and ethanol.

  • Reagent Addition: Slowly add chloroacetone (1.1 eq) to the solution at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the initial nucleophilic substitution and the subsequent intramolecular cyclization.

  • Sodium Bicarbonate Wash: Neutralizes the hydrochloric acid formed during the reaction, preventing potential side reactions and aiding in the isolation of the free base product.

Protocol 1.2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo electrophilic substitution at the C3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7][8]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (3.0 eq) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated solution of sodium carbonate until a pH of 8-9 is reached. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Vilsmeier reagent is moisture-sensitive, and an inert atmosphere prevents its decomposition.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is exothermic and requires cooling to prevent side reactions and decomposition. The subsequent reaction with the imidazopyridine is heated to provide the necessary activation energy for the electrophilic aromatic substitution.

  • Aqueous Work-up with Base: The acidic reaction mixture is quenched with ice and neutralized with a base to hydrolyze the intermediate iminium salt to the desired aldehyde and to precipitate the product.

PART 2: Application in the Synthesis of Antitubercular Agents

Derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide have demonstrated remarkable potency against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[9][10][11][12] The following protocols outline the conversion of the carbaldehyde to the corresponding carboxylic acid and its subsequent coupling with various amines to generate a library of potential antitubercular agents.

Protocol 2.1: Oxidation of the Carbaldehyde to the Carboxylic Acid

A mild oxidizing agent is required to convert the aldehyde to a carboxylic acid without affecting the sensitive heterocyclic core.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Oxidant Addition: Add potassium permanganate (KMnO₄) (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium sulfite to destroy the excess KMnO₄. Acidify the mixture with dilute hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry to obtain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Causality Behind Experimental Choices:

  • Potassium Permanganate: A strong yet often selective oxidant for aldehydes in a neutral or slightly acidic medium.

  • Sodium Sulfite Quench: Safely reduces the excess permanganate to manganese dioxide, which is easily removed.

  • Acidification: The carboxylic acid product is soluble in its carboxylate form at higher pH. Acidification protonates the carboxylate, leading to its precipitation.

Protocol 2.2: Amide Coupling to Synthesize Carboxamide Derivatives

Standard peptide coupling reagents are employed to facilitate the formation of the amide bond between the carboxylic acid and a desired amine.[2][13][14]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or DMF.

  • Additive Addition: Add a catalytic amount of an activating agent like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

  • Reaction Progression: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • EDC/HOBt or DMAP: This combination is a common and effective method for amide bond formation. EDC activates the carboxylic acid, and HOBt or DMAP acts as a nucleophilic catalyst to form a highly reactive intermediate, which is then readily attacked by the amine.

  • Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the yield.

  • Aqueous Washes: The acidic and basic washes remove unreacted starting materials and byproducts of the coupling reaction.

Structure-Activity Relationship (SAR) Insights for Antitubercular Activity:

Studies on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have revealed key structural features that influence their antitubercular potency.[9][15]

Amine Substituent (R)MIC (µg/mL) against M. tuberculosis H37RvReference
Phenyl1.56[15]
4-Chlorophenyl0.78[15]
3,4-Dichlorophenyl0.39[15]
4-Fluorophenyl0.78[15]
Cyclohexyl3.12[15]

Table 1: Representative antitubercular activities of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives.

The data suggests that electron-withdrawing groups on the phenyl ring of the amide moiety generally enhance the antitubercular activity.

G A 2,7-Dimethylimidazo[1,2-a]pyridine B This compound A->B Vilsmeier-Haack (POCl3, DMF) C 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid B->C Oxidation (KMnO4) D 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides C->D Amide Coupling (EDC, HOBt, R-NH2)

Caption: Synthesis of antifungal chalcones.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde functional group provide a gateway to a wide range of derivatives with significant therapeutic potential. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of imidazo[1,2-a]pyridines in the quest for novel and effective therapeutic agents. The continued investigation of this privileged scaffold is sure to yield further breakthroughs in the treatment of infectious diseases and beyond.

References

Application Notes & Protocols: A Detailed Guide to the Claisen-Schmidt Condensation with 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde for the Synthesis of Novel Chalcone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide to performing a Claisen-Schmidt condensation reaction utilizing 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde as the aldehydic component. The resulting α,β-unsaturated ketones, commonly known as chalcones, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] This guide will detail the reaction mechanism, provide step-by-step experimental protocols for both traditional and green chemistry approaches, and offer insights into reaction optimization and product characterization. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety, appearing in numerous pharmaceuticals, making its incorporation into chalcone structures a promising avenue for the development of novel therapeutic agents.[2]

Introduction: The Significance of Imidazo[1,2-a]pyridine-Based Chalcones

The Claisen-Schmidt condensation is a robust and versatile carbon-carbon bond-forming reaction that serves as a cornerstone for the synthesis of chalcones.[3] These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors to flavonoids and isoflavonoids and have garnered substantial attention for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4]

The unique structural motif of this compound presents an opportunity to generate a novel class of chalcone analogues. The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, found in drugs such as Zolpidem and Alpidem.[2] The fusion of this heterocyclic system with the chalcone framework is a promising strategy for the discovery of new bioactive molecules. This guide will provide the necessary protocols to explore this chemical space.

The Claisen-Schmidt Condensation: A Mechanistic Overview

The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[5] The reaction can be catalyzed by either a base or an acid.[6]

Base-Catalyzed Mechanism

The base-catalyzed Claisen-Schmidt condensation is the more common approach and proceeds through the following steps:[1]

  • Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[7]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (in this case, this compound).

  • Aldol Adduct Formation: An alkoxide intermediate is formed, which is then protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (the aldol adduct).

  • Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration to form the thermodynamically stable α,β-unsaturated ketone (the chalcone), where the double bond is conjugated with both the aromatic ring and the carbonyl group.[8]

Acid-Catalyzed Mechanism

Alternatively, the reaction can be promoted by an acid catalyst. The mechanism involves the following:

  • Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Enol Formation: The ketone tautomerizes to its enol form.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks the protonated carbonyl carbon of the aldehyde.

  • Dehydration: The resulting intermediate is deprotonated and then undergoes acid-catalyzed dehydration to yield the final chalcone product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of chalcones derived from this compound.

Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol

This protocol represents a standard and widely applicable method for chalcone synthesis.[1]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 5 mmol) and the substituted acetophenone (e.g., 5 mmol) in ethanol (20-30 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH (e.g., 10 mmol in 5 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 25°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water (approximately 100 mL).

  • Acidify the mixture with dilute HCl to neutralize the excess base, which will facilitate the precipitation of the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free "Green" Synthesis via Grinding

This environmentally friendly approach minimizes the use of organic solvents, often resulting in shorter reaction times and a simpler work-up.[9]

Materials:

  • This compound (1.0 eq)

  • Substituted Acetophenone (1.0 eq)

  • Solid NaOH or KOH (powdered)

  • Mortar and Pestle

  • Cold Water

Procedure:

  • Place the this compound (e.g., 2 mmol) and the substituted acetophenone (e.g., 2 mmol) in a mortar.

  • Add powdered NaOH or KOH (e.g., 2 mmol) to the mixture.

  • Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will likely form a paste and may solidify.

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The product is often of high purity, but can be further purified by recrystallization if necessary.

Data Presentation: Key Reaction Parameters

The following table summarizes the key quantitative data for the proposed Claisen-Schmidt condensation.

ParameterProtocol 1: Base-Catalyzed in EthanolProtocol 2: Solvent-Free Grinding
Stoichiometry (Aldehyde:Ketone:Base) 1 : 1 : 21 : 1 : 1
Solvent Ethanol (95%)None
Catalyst Aqueous NaOH or KOHSolid NaOH or KOH
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 4 - 6 hours10 - 20 minutes
Work-up Acidification, Filtration, RecrystallizationFiltration, Washing
Typical Yield Good to ExcellentExcellent

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the base-catalyzed Claisen-Schmidt condensation.

Claisen_Schmidt_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde This compound dissolve Dissolve in Ethanol aldehyde->dissolve ketone Substituted Acetophenone ketone->dissolve cool Cool to 0°C dissolve->cool add_base Add aq. NaOH/KOH dropwise cool->add_base stir Stir at Room Temperature (4-6h) add_base->stir monitor Monitor by TLC stir->monitor quench Pour into Ice/Water monitor->quench Reaction Complete acidify Neutralize with dil. HCl quench->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry

Caption: Workflow for the Base-Catalyzed Claisen-Schmidt Condensation.

Characterization of Products

The synthesized chalcones should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic α,β-unsaturated ketone carbonyl stretch (typically around 1650-1680 cm⁻¹) and the C=C double bond stretch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The protons of the α,β-unsaturated system typically appear as doublets in the ¹H NMR spectrum with a coupling constant of ~15 Hz for the trans isomer.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized chalcone.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

  • Hydrochloric acid is corrosive and has irritating fumes.

  • Organic solvents are flammable. Avoid open flames.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

methods for synthesizing derivatives from 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized within medicinal chemistry as a "privileged structure".[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery. Compounds incorporating this fused heterocyclic system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of this scaffold stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding, with biomolecules.[6]

The strategic functionalization of the imidazo[1,2-a]pyridine ring is paramount for modulating its biological activity. The precursor, This compound , is an exceptionally valuable starting material for this purpose. The aldehyde group at the C3 position serves as a versatile chemical handle, enabling a wide array of synthetic transformations. This allows for the systematic development of compound libraries with diverse functionalities, which is a cornerstone of modern drug development.

This document provides detailed application notes and protocols for several robust methods to synthesize derivatives from this key intermediate. The methodologies discussed—Knoevenagel condensation, Wittig olefination, and Schiff base formation followed by reductive amination—are foundational reactions that leverage the reactivity of the C3-aldehyde to forge new carbon-carbon and carbon-nitrogen bonds. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Method 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

Scientific Overview

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetates).[7][8] The reaction is typically catalyzed by a weak base, which facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product. These products, particularly those derived from aromatic aldehydes, are often analogues of chalcones and are of significant interest for their potential anti-infective and cytotoxic activities.

The choice of a mild base like piperidine or a solid catalyst is critical to ensure high yields while preventing side reactions. The polarity of the solvent can also influence reaction rates by stabilizing the ionic transition state.[9]

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow start Start: Reagents reagents 1. This compound 2. Active Methylene Compound (e.g., Malononitrile) 3. Catalyst (e.g., Piperidine) 4. Solvent (e.g., Ethanol) start->reagents reaction Reaction Setup: Combine reagents in a round-bottom flask. Reflux the mixture with stirring. reagents->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Work-up: 1. Cool the reaction mixture. 2. Precipitate product with cold water. 3. Filter the solid. monitoring->workup Reaction Complete purification Purification: Recrystallize from a suitable solvent (e.g., Ethanol) to obtain pure product. workup->purification end End: Characterized Product purification->end

Caption: Workflow for Knoevenagel Condensation.

Detailed Protocol: Synthesis of (E)-2-((2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile
  • Materials & Reagents:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (as solvent)

    • Round-bottom flask with reflux condenser

    • Stirring plate and magnetic stir bar

    • Thin-layer chromatography (TLC) apparatus

  • Procedure:

    • To a 50 mL round-bottom flask, add this compound (e.g., 1.74 g, 10 mmol).

    • Add malononitrile (e.g., 0.73 g, 11 mmol) and absolute ethanol (20 mL).

    • Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1 mmol) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

    • Monitor the reaction progress using TLC (e.g., mobile phase 30% ethyl acetate in hexanes) until the starting aldehyde spot disappears (typically 2-4 hours).

    • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Filter the resulting solid precipitate using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol to yield the pure product as a crystalline solid.

Data Summary: Knoevenagel Condensation
EntryActive Methylene CompoundCatalyst/SolventTime (h)Yield (%)
1MalononitrilePiperidine/Ethanol2>90
2Ethyl CyanoacetatePiperidine/Ethanol4~85
3Barbituric AcidH₂O/Reflux3~88

Method 2: Wittig Reaction for Alkene Synthesis

Scientific Overview

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent). The reaction proceeds through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide).[11]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, whereas non-stabilized ylides (containing alkyl groups) typically yield the (Z)-alkene.[11][12] This reaction is highly reliable for converting the C3-aldehyde into a variety of substituted vinyl derivatives. Conducting the reaction in aqueous media can also be an effective and environmentally benign approach.[13][14]

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_0 Ylide Generation (In Situ) p_salt Phosphonium Salt base Strong Base (e.g., NaH, n-BuLi) ylide Phosphonium Ylide reaction Reaction: Add aldehyde solution to the ylide. Stir at specified temperature. ylide->reaction aldehyde This compound in Anhydrous Solvent (e.g., THF) aldehyde->reaction quench Quench reaction with a proton source (e.g., H₂O). reaction->quench workup Work-up: 1. Extract with organic solvent. 2. Wash with brine. 3. Dry over Na₂SO₄. quench->workup purification Purification: Column chromatography to separate alkene from triphenylphosphine oxide. workup->purification product Characterized Alkene Product purification->product

Caption: Workflow for the Wittig Reaction.

Detailed Protocol: Synthesis of 3-((E)-2-ethoxy-2-oxoethyl)-2,7-dimethylimidazo[1,2-a]pyridine
  • Materials & Reagents:

    • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.1 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound (1.0 eq)

    • Nitrogen or Argon atmosphere setup

    • Silica gel for column chromatography

  • Procedure:

    • Ylide Generation:

      • In an oven-dried, three-neck flask under an inert atmosphere, suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide (e.g., 4.72 g, 11 mmol) in anhydrous THF (50 mL).

      • Cool the suspension to 0 °C in an ice bath.

      • Carefully add NaH (60% dispersion, e.g., 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas is evolved.

      • Allow the mixture to warm to room temperature and stir for 1 hour. A characteristic orange-red color indicates the formation of the ylide.

    • Wittig Reaction:

      • Dissolve this compound (e.g., 1.74 g, 10 mmol) in anhydrous THF (20 mL).

      • Add the aldehyde solution dropwise to the ylide mixture at 0 °C.

      • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Work-up and Purification:

      • Carefully quench the reaction by the slow addition of water (10 mL).

      • Remove the THF under reduced pressure.

      • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

      • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to separate the product from the triphenylphosphine oxide byproduct.

Data Summary: Wittig Reaction
EntryPhosphonium SaltBase/SolventTime (h)Yield (%)Predominant Isomer
1(Ethoxycarbonylmethyl)triphenylphosphonium bromideNaH/THF12~75-85E
2(Methyl)triphenylphosphonium iodiden-BuLi/THF6~70-80Z
3(Benzyl)triphenylphosphonium chlorideKOtBu/THF12~80-90Z

Method 3: Schiff Base and Hydrazone Formation

Scientific Overview

The reaction of the C3-aldehyde with primary amines or hydrazides provides a direct route to imine (Schiff base) or hydrazone derivatives, respectively.[15][16] This condensation reaction is typically performed in an alcohol solvent, often with a catalytic amount of acid to facilitate the dehydration step. The resulting C=N double bond is a key pharmacophore in many biologically active compounds.[6]

Schiff bases are valuable intermediates themselves and can be readily reduced to the corresponding secondary amines via reductive amination, using reducing agents like sodium borohydride (NaBH₄). This two-step sequence is a powerful method for introducing diverse amine functionalities, significantly expanding the chemical space for drug discovery. Hydrazones derived from imidazopyridines have shown promising antimicrobial activities.[6]

Experimental Workflow: Schiff Base/Hydrazone Synthesis

Schiff_Base_Workflow start Start: Reagents reagents 1. Aldehyde Precursor 2. Primary Amine or Hydrazide 3. Solvent (e.g., Methanol) 4. Acid Catalyst (optional, e.g., Acetic Acid) start->reagents reaction Reaction: Combine reagents. Stir at room temperature or reflux. reagents->reaction precipitation Product precipitates from solution or is obtained after solvent removal. reaction->precipitation isolation Isolation: Filter the solid product. Wash with cold solvent and dry. precipitation->isolation product Schiff Base / Hydrazone Product isolation->product

Caption: Workflow for Schiff Base/Hydrazone Synthesis.

Detailed Protocol: Synthesis of (E)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide
  • Prerequisite Step: Synthesis of the Hydrazide

    • The this compound must first be oxidized to the corresponding carboxylic acid, then converted to an ester (e.g., ethyl ester), and finally reacted with hydrazine hydrate to form 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide. This protocol starts from the prepared hydrazide.

  • Materials & Reagents:

    • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbohydrazide (1.0 eq)

    • 4-Chlorobenzaldehyde (1.0 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic, 2-3 drops)

  • Procedure:

    • Dissolve 2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide (e.g., 2.04 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, heating gently if necessary.

    • Add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 4-6 hours. The formation of a precipitate is often observed.

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure hydrazone derivative.

Data Summary: Schiff Base / Hydrazone Formation
EntryAmine/Hydrazide ReagentConditionsTime (h)Yield (%)
1AnilineMethanol, RT4>95
24-FluoroanilineMethanol, Reflux2>90
3IsonicotinohydrazideEthanol, Acetic Acid (cat.), Reflux6~85

Conclusion

This compound is a potent and versatile building block for the synthesis of novel, biologically relevant molecules. The protocols detailed in this guide for Knoevenagel condensation, Wittig olefination, and Schiff base/hydrazone formation provide robust and reproducible methods for derivatization. By leveraging the reactivity of the C3-aldehyde, researchers can efficiently generate extensive libraries of compounds, facilitating the exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for Evaluating the Biological Activity of Compounds Derived from 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Drug Discovery

The imidazo[1,2-a]pyridine ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Derivatives of this bicyclic heterocycle exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4][5] Several commercial drugs, such as Zolpidem (for insomnia) and Alpidem (an anxiolytic agent), feature this core structure, underscoring its therapeutic relevance.[1]

This guide focuses on derivatives of a specific, highly versatile starting material: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde . The aldehyde functional group at the 3-position serves as a key synthetic handle, allowing for the facile generation of diverse chemical libraries through reactions like condensation, reductive amination, and oxidation.[6][7] This strategic positioning enables the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. These application notes provide a framework and detailed protocols for synthesizing and evaluating the anticancer, anti-inflammatory, and antimicrobial activities of novel compounds derived from this promising precursor.

Section 1: Synthesis of Bioactive Derivatives from the Aldehyde Precursor

Application Note 1.1: Synthetic Strategy

The primary value of the 3-carbaldehyde moiety lies in its electrophilicity, making it an ideal reaction partner for various nucleophiles. A common and effective strategy to rapidly diversify the core scaffold is the Claisen-Schmidt condensation reaction with substituted acetophenones to yield chalcone derivatives.[7] Chalcones, or 1,3-diphenyl-2-propen-1-ones, are themselves a well-established class of bioactive compounds, and their combination with the imidazo[1,2-a]pyridine nucleus can lead to synergistic effects and potent biological activity.

Protocol 1.1.1: General Procedure for Synthesis of Imidazo[1,2-a]pyridine Chalcone Derivatives

This protocol describes a base-catalyzed condensation to create a library of chalcone derivatives for subsequent biological screening.

  • Principle: The aldehyde group of this compound condenses with the α-carbon of an acetophenone derivative under basic conditions to form an α,β-unsaturated ketone (chalcone).

  • Materials:

    • This compound

    • Various substituted acetophenones (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)

    • Ethanol (EtOH)

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

    • Stir plate and magnetic stir bar

    • Round-bottom flask

    • Ice bath

  • Step-by-Step Procedure:

    • Dissolve this compound (1 equivalent) and the desired substituted acetophenone (1.1 equivalents) in ethanol in a round-bottom flask.

    • Cool the flask in an ice bath to 0-5 °C.

    • While stirring vigorously, add the aqueous NaOH solution dropwise to the mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water.

    • A precipitate (the chalcone product) will typically form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

    • Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow Start 2,7-Dimethylimidazo[1,2-a]pyridine -3-carbaldehyde Reaction Claisen-Schmidt Condensation Start->Reaction Reagents Substituted Acetophenones + Base (NaOH) + Solvent (EtOH) Reagents->Reaction Purification Filtration & Recrystallization/ Chromatography Reaction->Purification Product Bioactive Imidazo[1,2-a]pyridine Chalcone Derivatives Purification->Product G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related imidazopyridine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are based on established laboratory practices and aim to provide solutions to common challenges encountered during purification.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Question: I'm experiencing a significant loss of my compound, this compound, during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent challenge, often attributable to the interaction between the basic nitrogen of the imidazopyridine ring and the acidic nature of standard silica gel. This can lead to irreversible adsorption or degradation of the compound on the column.

Potential Causes and Solutions:

  • Acidic Silica: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing and, in some cases, complete retention of the product.

    • Solution 1: Neutralize the Silica Gel. Before preparing your column, create a slurry of the silica gel in your chosen eluent system and add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution (typically 0.1-1% v/v). This will deactivate the acidic sites and minimize strong interactions with your compound.

    • Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina as an alternative stationary phase. Alumina is generally less acidic than silica and can be a better choice for purifying basic compounds. Alternatively, reversed-phase chromatography (e.g., C18 silica) can be an effective, albeit more expensive, option.

  • Improper Solvent System: An eluent with insufficient polarity may not be effective at displacing your compound from the stationary phase, leading to poor elution and low recovery. Conversely, a solvent system that is too polar can result in co-elution with impurities.

    • Solution: Optimize Your Eluent. Systematically test different solvent systems using thin-layer chromatography (TLC) first. A common starting point for imidazopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[1] Gradually increasing the proportion of the polar solvent will increase the eluting power. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

  • Compound Degradation: Although this compound is relatively stable, prolonged exposure to acidic silica can potentially lead to degradation, especially if there are residual acidic impurities from the synthesis.

    • Solution: Expedite the Chromatography. Pack the column efficiently and run the purification as quickly as possible without sacrificing separation. Avoid letting the column run dry, as this can also lead to issues.

Issue 2: Persistent Impurities After Recrystallization

Question: I've attempted to purify my this compound by recrystallization, but I'm still observing impurities in my final product. How can I improve the purity?

Answer:

Recrystallization is a powerful technique, but its success is highly dependent on the choice of solvent and the nature of the impurities.

Potential Causes and Solutions:

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. Impurities should either be highly soluble in the solvent at all temperatures (and remain in the mother liquor) or insoluble (and can be removed by hot filtration).

    • Solution: Systematic Solvent Screening. Test a range of solvents with varying polarities. For imidazopyridine derivatives, common recrystallization solvents include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water.[2][3] To perform a screen, dissolve a small amount of your crude product in a minimal amount of a hot solvent and then allow it to cool slowly. Observe the quantity and quality of the crystals that form.

  • Co-precipitation of Impurities: If an impurity has a similar solubility profile to your target compound, it may co-precipitate during recrystallization.

    • Solution 1: Utilize a Two-Solvent System. A two-solvent system can often provide better separation. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly. This can often selectively precipitate your desired compound.

    • Solution 2: Activated Carbon Treatment. If the impurities are colored, they may be removed by adding a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Insufficiently Slow Cooling: Rapid cooling can lead to the trapping of impurities within the crystal lattice.

    • Solution: Ensure Slow Cooling. After dissolving your compound in the hot solvent, allow the solution to cool to room temperature slowly and undisturbed. For even better crystal formation, you can then place the flask in an ice bath or refrigerator.

Issue 3: Difficulty Removing Starting Materials

Question: My final product is contaminated with unreacted 2-amino-4-methylpyridine. How can I effectively remove this starting material?

Answer:

The basicity of the starting 2-aminopyridine is a key property that can be exploited for its removal.

Potential Causes and Solutions:

  • Similar Polarity: The starting material and the product may have similar polarities, making separation by chromatography challenging.

    • Solution 1: Acidic Wash (Extraction). An acid-base extraction is often the most effective method. Dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-amino-4-methylpyridine will be protonated and will partition into the aqueous layer, while your less basic product should remain in the organic layer. Afterward, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it.[2]

    • Solution 2: Toluene Azeotrope. In some cases, residual starting materials can be removed by dissolving the crude product in toluene and then removing the solvent under reduced pressure. This can sometimes form an azeotrope with the impurity, aiding in its removal.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid.[1] While the exact melting point can vary slightly, a related compound, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, has a reported melting point of 134-137°C, which can serve as a reference point.[1] Significant deviation from a sharp melting point or a discolored appearance often indicates the presence of impurities.

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity (from the LC chromatogram) and the molecular weight of the compound and any impurities (from the mass spectrum).

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of your sample.

Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A3: Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents before use to be aware of any specific hazards. Aldehydes, in general, can be irritants.[4]

III. Detailed Experimental Protocol: Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[5]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare a stock solution of your chosen eluent. A good starting point is a 70:30 mixture of hexanes and ethyl acetate. Add 0.5% (v/v) of triethylamine to this mixture to neutralize the silica gel.

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in the prepared eluent. Your target compound should have an Rf value of approximately 0.2-0.4. Adjust the eluent composition if necessary.

  • Column Packing:

    • Secure the chromatography column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This is the "dry loading" method, which often results in better separation.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound using TLC. Spot each fraction on a TLC plate and visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

IV. Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Column Chromatography >98%70-90%High resolution, versatileCan be time-consuming, potential for product loss on the column
Recrystallization >99%60-80%Excellent for high purity, scalableDependent on finding a suitable solvent, may not remove all impurities
Acid-Base Extraction >95% (as a workup step)>90%Excellent for removing basic/acidic impuritiesNot a standalone purification method for neutral impurities

V. Workflow and Logic Diagrams

Purification_Decision_Tree cluster_chromatography Column Chromatography Path cluster_recrystallization Recrystallization Path cluster_extraction Extraction Workup start Crude this compound tlc_analysis TLC Analysis of Crude Material start->tlc_analysis decision_impurities What is the impurity profile? tlc_analysis->decision_impurities column_chrom Perform Column Chromatography (Silica or Alumina) decision_impurities->column_chrom Multiple spots or streaking recrystallization Perform Recrystallization decision_impurities->recrystallization Mainly one spot with minor impurities extraction Acid-Base Extraction decision_impurities->extraction Basic starting material present check_purity_chrom Check Purity (TLC, NMR) column_chrom->check_purity_chrom pure_product_chrom Pure Product check_purity_chrom->pure_product_chrom Purity >98% repeat_chrom Repeat Chromatography or Consider Recrystallization check_purity_chrom->repeat_chrom Purity <98% check_purity_recryst Check Purity (Melting Point, NMR) recrystallization->check_purity_recryst pure_product_recryst Pure Product check_purity_recryst->pure_product_recryst Sharp melting point and pure NMR re_recrystallize Re-recrystallize or Use Chromatography check_purity_recryst->re_recrystallize Broad melting point or impure NMR extraction->tlc_analysis Re-analyze

Caption: Decision tree for selecting a purification strategy.

VI. References

  • EP0289371A1 - Imidazopyridine derivatives, their preparation and therapeutical use - Google Patents. Available at: --INVALID-LINK--

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - MDPI. Available at: --INVALID-LINK--

  • Synthesis and Evaluation of Antituberculosis Activity of Substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivativ - Scirp.org. Available at: --INVALID-LINK--

  • A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M - The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Pyridine-3-carbaldehyde - Wikipedia. Available at: --INVALID-LINK--

References

strategies to improve the yield of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

The formylation of 2,7-dimethylimidazo[1,2-a]pyridine at the C-3 position is a crucial step in the synthesis of various biologically active molecules. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. It utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich imidazo[1,2-a]pyridine ring system.[1][2] This guide will walk you through the intricacies of this reaction, helping you to navigate potential challenges and achieve optimal results.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is complete, but I have a very low yield of the desired product, or I'm recovering mostly starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF and POCl₃ are anhydrous.[1] Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions. It is also critical to use the correct stoichiometry. An insufficient amount of the Vilsmeier reagent will result in incomplete conversion.

  • Reaction Temperature: The formylation of imidazo[1,2-a]pyridines is typically conducted at elevated temperatures. If the reaction is sluggish, a moderate increase in temperature (e.g., from room temperature to 60-80°C) may be necessary to drive the reaction to completion.[3][4]

  • Activation of the Vilsmeier Reagent: The Vilsmeier reagent is generally prepared in situ by adding POCl₃ to DMF at a low temperature (0-5°C) before the addition of the substrate.[5] Allowing the reagent to form completely before introducing the 2,7-dimethylimidazo[1,2-a]pyridine is crucial for an efficient reaction.

Issue 2: Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, and the final yield after purification is low. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Here are some of the likely side products and strategies to avoid them:

  • Di-formylated Product: The imidazo[1,2-a]pyridine ring is electron-rich, and under harsh conditions or with an excess of the Vilsmeier reagent, di-formylation can occur. To minimize this, use a controlled molar ratio of the Vilsmeier reagent to the substrate (typically 1.1 to 1.5 equivalents of the reagent).

  • Chlorinated Byproducts: The Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chlorinated imidazo[1,2-a]pyridine derivatives. This is more prevalent at higher reaction temperatures. Running the reaction at the lowest effective temperature can help to suppress this side reaction.

  • Unidentified Polymeric Material: The formation of dark, insoluble materials can occur if the reaction overheats or if the work-up is delayed. Ensure efficient stirring and temperature control throughout the reaction.

Data Presentation: Effect of Reagent Stoichiometry on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1~85~5
2.0 : 1~60~30
3.0 : 1~40~55

Note: This table provides a general trend for activated aromatic systems and should be used as a guideline for optimizing your reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it formed?

A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the Vilsmeier-Haack reaction.[1] It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2]

Q2: Why is the reaction sensitive to moisture?

A2: The Vilsmeier reagent is highly reactive towards water. Any moisture present in the reaction will quench the reagent, leading to the formation of dimethylamine and phosphoric acid derivatives, thus reducing the amount of active reagent available for the formylation reaction and lowering the yield.

Q3: What is the optimal temperature for this reaction?

A3: The optimal temperature is substrate-dependent. For many activated systems like imidazo[1,2-a]pyridines, the reaction often requires heating to proceed at a reasonable rate. A good starting point is to stir the reaction at room temperature for a period and then gently heat to 60-80°C while monitoring the progress by TLC.[3][4]

Q4: How should I purify the final product?

A4: The crude product is typically purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective in separating the desired product from unreacted starting material and non-polar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Q5: Are there any alternative methods for the C-3 formylation of imidazo[1,2-a]pyridines?

A5: Yes, alternative methods have been developed. One notable example is a copper-catalyzed C-3 formylation using dimethyl sulfoxide (DMSO) as the formylating agent and molecular oxygen as the oxidant.[6] This method offers a different approach, avoiding the use of POCl₃. Another metal-free option involves the direct decarboxylative cross-coupling of glyoxylic acid in the presence of K₂S₂O₈ as an oxidant.[7]

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from a similar Vilsmeier-Haack formylation of a 2-substituted-1H-imidazo[1,2-a]pyridine.[5]

Materials:

  • 2,7-Dimethylimidazo[1,2-a]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (1.5 mL). Cool the flask to 0-5°C using an ice bath. To the cooled DMF, add POCl₃ (2.3 mmol, 2.3 equivalents) dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C. Stir the mixture at this temperature for 15 minutes.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 2,7-Dimethylimidazo[1,2-a]pyridine (1.0 mmol) in anhydrous DCM (5 mL) dropwise at 0-5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and saturated sodium bicarbonate solution with vigorous stirring. Continue stirring until the effervescence ceases and the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid. A reported yield for a similar compound is around 80%.[5]

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 2,7-Dimethylimidazo[1,2-a]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis (Work-up)

Caption: The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic Vilsmeier reagent, which then reacts with the substrate, followed by hydrolysis to yield the aldehyde.

Troubleshooting Workflow

Troubleshooting Start Low Yield or Incomplete Reaction Check1 Check Reagent Quality (Anhydrous DMF/POCl₃?) Start->Check1 Check2 Verify Stoichiometry (Sufficient Vilsmeier Reagent?) Check1->Check2 Yes Solution1 Use fresh, anhydrous reagents. Check1->Solution1 No Check3 Review Reaction Temperature (Heating required?) Check2->Check3 Yes Solution2 Increase equivalents of Vilsmeier reagent. Check2->Solution2 No Check4 Confirm Reagent Formation (Pre-mixing at 0-5°C?) Check3->Check4 Yes Solution3 Increase reaction temperature. Check3->Solution3 No Solution4 Ensure proper Vilsmeier reagent formation protocol. Check4->Solution4 No End Improved Yield Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A systematic workflow for troubleshooting low-yield Vilsmeier-Haack reactions.

References

identifying and minimizing side reactions in the formylation of 2,7-dimethylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2,7-dimethylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic transformation. Our goal is to equip you with the necessary insights to identify and minimize side reactions, thereby optimizing your yield of the desired 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

Introduction to the Formylation of 2,7-Dimethylimidazo[1,2-a]pyridine

The introduction of a formyl group onto the C-3 position of the 2,7-dimethylimidazo[1,2-a]pyridine scaffold is a critical step in the synthesis of various biologically active molecules. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and sterically accessible site, leading to a high degree of regioselectivity in the formylation reaction.[3]

However, as with any chemical transformation, side reactions can occur, leading to decreased yields and purification challenges. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

FAQ 1: Why is my formylation of 2,7-dimethylimidazo[1,2-a]pyridine yielding no or very little of the desired product?

Answer:

A low or non-existent yield of this compound can be attributed to several factors, primarily related to the integrity of your reagents and the reaction setup.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in your glassware, solvents, or starting materials will quench the reagent, halting the reaction. It is imperative to use oven-dried glassware cooled under an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

  • Reagent Quality: The purity of both POCl₃ and DMF is crucial. Old or improperly stored DMF can contain dimethylamine and formic acid, which can lead to side reactions and consume the Vilsmeier reagent. Similarly, POCl₃ can degrade over time. Using freshly distilled or high-purity reagents is strongly recommended.

  • Insufficient Activation: The Vilsmeier reagent is a relatively weak electrophile.[4] While the 2,7-dimethylimidazo[1,2-a]pyridine ring is activated, issues with reagent quality or reaction temperature can prevent the electrophilic aromatic substitution from proceeding efficiently.

  • Sub-optimal Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-dependent. The reagent is typically formed at low temperatures (0-5 °C) to control its exothermic formation. The formylation reaction itself may require gentle heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be too slow to be practical.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no product yield.

FAQ 2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of dark, insoluble tars is a common issue in Vilsmeier-Haack reactions, particularly with sensitive heterocyclic substrates. This is often a result of degradation or polymerization of the starting material or product under the acidic reaction conditions.

  • Excessive Heat: The Vilsmeier-Haack reaction is exothermic.[1] If the addition of POCl₃ to DMF is too rapid or if the reaction is heated too aggressively, localized "hot spots" can lead to uncontrolled side reactions and decomposition.

  • Prolonged Reaction Times: Leaving the reaction to stir for an extended period, especially at elevated temperatures, can promote the degradation of the desired product.

  • High Reagent Concentration: Using a large excess of the Vilsmeier reagent can increase the acidity of the medium and the likelihood of side reactions.

Preventative Measures:

ParameterRecommendationRationale
Temperature Control Maintain a low temperature (0-5 °C) during reagent addition. Use an ice bath and add POCl₃ dropwise.To control the exothermicity of Vilsmeier reagent formation.
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC).To quench the reaction as soon as the starting material is consumed, preventing product degradation.
Reagent Stoichiometry Use a moderate excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents).To ensure complete conversion without creating overly harsh conditions.
FAQ 3: My NMR analysis shows the presence of a byproduct with two aldehyde peaks. What is this and how can I avoid its formation?

Answer:

The presence of a byproduct with two aldehyde signals in the ¹H NMR spectrum strongly suggests the formation of a di-formylated product. While the C-3 position is the most reactive, forcing conditions can lead to a second formylation at another position on the imidazo[1,2-a]pyridine ring system.

  • Mechanism of Di-formylation: With an excess of the Vilsmeier reagent and/or higher reaction temperatures, the initially formed 3-formyl product can undergo a second electrophilic substitution. The most likely position for the second formylation would be at one of the available carbons on the pyridine ring, influenced by the electronic effects of the existing substituents.

Minimization Strategy:

  • Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. A slight excess (around 1.2-1.5 equivalents) is often sufficient for complete mono-formylation.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway leading to the di-formylated product.

  • Monitor Reaction Progress: As with preventing degradation, diligent TLC monitoring is key. Quench the reaction once the mono-formylated product is the major species.

Proposed Di-formylation Pathway:

Caption: Reaction pathway showing desired mono-formylation and potential di-formylation side reaction.

FAQ 4: The purification of my crude product by column chromatography is difficult, with the product streaking on the silica gel. What can I do to improve the separation?

Answer:

The aldehyde product, this compound, contains a basic nitrogen atom within the imidazopyridine core, which can interact strongly with the acidic silica gel, leading to poor separation.

Purification Protocol and Tips:

  • Work-up: After quenching the reaction with an ice-water mixture, it is crucial to neutralize the acidic medium. A careful addition of a base such as sodium carbonate or sodium bicarbonate solution until the aqueous layer is basic (pH > 8) is recommended. This will ensure the product is in its free base form.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove any remaining inorganic salts.

  • Column Chromatography:

    • Deactivate Silica Gel: To minimize streaking, you can use silica gel that has been treated with a small amount of a tertiary amine, such as triethylamine. A common practice is to add 1-2% triethylamine to the eluent system.

    • Solvent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. The addition of a small amount of a more polar solvent like methanol can also help to elute the product, but should be done judiciously to avoid co-elution with more polar impurities.

Typical Purification Workflow:

Caption: Recommended workflow for the purification of this compound.

Summary of Key Reaction Parameters

ParameterTypical RangeNotes
Temperature 0 °C to 80 °CVilsmeier reagent formation is typically done at 0-5 °C. The formylation step may require heating.[5]
Solvent DMF, DichloromethaneDMF is a reactant and can also serve as the solvent.[6]
Reagent Ratio (POCl₃:DMF) 1:1 to 1:1.5A slight excess of DMF is common.
Substrate:Vilsmeier Reagent 1:1.2 to 1:2.0A larger excess can lead to side reactions.
Reaction Time 1 to 6 hoursMonitor by TLC for optimal results.[5]

Characterization of this compound

  • Molecular Formula: C₁₀H₁₀N₂O[7]

  • Molecular Weight: 174.20 g/mol [8]

  • ¹H NMR: Expect characteristic signals for the two methyl groups, the aromatic protons on the pyridine ring, the proton at the C-5 position, and a downfield singlet for the aldehyde proton (>9 ppm).

  • ¹³C NMR: Look for the carbonyl carbon of the aldehyde group in the downfield region (around 180-190 ppm), in addition to the signals for the aromatic and methyl carbons.

  • Mass Spectrometry: The ESI-MS should show a prominent [M+H]⁺ ion at m/z 175.0866.[7]

References

assessing the chemical stability and storage conditions for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

A Guide to Chemical Stability Assessment and Storage for Research Professionals

Welcome to the technical support guide for this compound (CAS No. 820245-84-9). As a key intermediate in medicinal chemistry and drug discovery, understanding the stability and proper handling of this compound is paramount to ensuring experimental reproducibility and the integrity of your research.[1][2][3][4] This guide, structured in a responsive question-and-answer format, provides field-proven insights and troubleshooting protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: To maintain product quality and prevent degradation, the compound should be stored under controlled conditions. The primary recommendations are:

  • Temperature: Keep refrigerated at 2-8°C. Some suppliers also recommend keeping the material cool in a well-ventilated place.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6] The aldehyde functional group is susceptible to oxidation, and the imidazopyridine scaffold can also be sensitive to atmospheric conditions. An inert atmosphere displaces oxygen and moisture, mitigating these degradation pathways.

  • Container: The compound should be kept in a tightly sealed container to prevent the ingress of moisture and air.[5][6]

  • Light: Protect from direct sunlight and strong light sources.[5] Using an amber glass vial is a standard and effective practice.

Question 2: What personal protective equipment (PPE) is required when handling this compound?

Answer: Due to its chemical nature and potential hazards, comprehensive PPE is mandatory. This includes:

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][6]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection: Wear a lab coat and protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[5][6] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[5]

Question 3: What are the primary chemical incompatibilities for this compound?

Answer: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5] Aldehydes can react vigorously with these classes of chemicals, leading to degradation, polymerization, or hazardous reactions.

Question 4: What are the likely degradation pathways for this compound?

Answer: While specific degradation pathways for this molecule are not extensively published, based on its structure, two primary vulnerabilities exist:

  • Oxidation of the Aldehyde: The carbaldehyde group (-CHO) is the most reactive site and is prone to oxidation to the corresponding carboxylic acid (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid). This is a common degradation route for aldehydes, often catalyzed by air (oxygen), light, or trace metal impurities.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, or upon prolonged storage, leading to discoloration and the formation of insoluble materials.

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues that may indicate compound instability.

Observed Problem Potential Root Cause Recommended Action & Rationale
Color Change (e.g., from off-white to yellow or brown) Oxidation or Polymerization. Aromatic aldehydes are known to discolor upon exposure to air and light, indicating the formation of chromophoric degradation products.[7]1. Re-analyze Purity: Use HPLC or LC-MS to quantify the purity and identify potential degradation products. 2. Consider Purification: If the impurity level is low, repurification via column chromatography or recrystallization may be possible. 3. Prevention: Ensure future storage is strictly under an inert atmosphere and protected from light. Discard the material if purity is critical and cannot be restored.
Inconsistent Biological Assay Results Loss of Compound Purity. The active parent compound may have degraded, or the degradation products themselves may be interfering with the assay, leading to variable results.1. Verify Stock Solution Integrity: Prepare a fresh stock solution from a new or unopened vial of the compound and re-run the experiment. 2. Conduct a Purity Check: Analyze the stock solution used in the experiment via HPLC to confirm concentration and purity. Compare this against a freshly prepared standard.
Appearance of New Peaks in Analytical Data (HPLC, NMR) Chemical Degradation. The presence of new signals indicates the formation of one or more new chemical entities.1. Identify Impurities: Use LC-MS to obtain the mass of the new peaks. A common degradation product would have a mass corresponding to the addition of an oxygen atom (M+16), indicative of oxidation to the carboxylic acid. 2. Perform Forced Degradation: To confirm, subject a small sample to oxidative stress (e.g., dilute H₂O₂) and analyze. If the new peak increases, it supports the oxidation hypothesis.
Poor Solubility in a Previously Compatible Solvent Formation of Insoluble Degradants. Polymerization or the formation of other high-molecular-weight adducts can lead to products that are no longer soluble.1. Isolate and Analyze: Attempt to filter the insoluble material and analyze the soluble portion to assess its purity. 2. Review Experimental Conditions: Ensure that the solvent or other reagents are not catalyzing a degradation reaction. Check the pH of aqueous solutions.

Experimental Protocol: Accelerated Stability Assessment

This protocol provides a framework for conducting a forced degradation study to rapidly assess the chemical stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and determine the compound's stability profile under heat, light, and different pH conditions.

Methodology:

  • Initial Characterization (T=0):

    • Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., Acetonitrile/Water) to create a stock solution.

    • Perform an initial HPLC analysis to establish the purity and retention time of the parent compound. This is your baseline (T=0) reference.

    • Obtain a baseline LC-MS spectrum to confirm the mass of the parent ion.

  • Application of Stress Conditions:

    • Thermal Stress: Store a solid sample in an oven at 60°C. Store a solution sample at 40°C.

    • Photolytic Stress: Expose a solid and a solution sample to a photostability chamber with a controlled light source (e.g., ICH Q1B option). As a control, wrap an identical sample in aluminum foil and place it in the same chamber.

    • Acid/Base Hydrolysis: Prepare solutions of the compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).

    • Oxidative Stress: Prepare a solution of the compound in a 3% hydrogen peroxide solution.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24, 48, 72 hours, and 1 week), draw an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize the acid/base samples).

    • Analyze each sample by HPLC.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor the formation and growth of any new peaks in the chromatogram.

    • Use LC-MS to determine the mass of significant degradation products to help elucidate their structures.

Data Presentation: Example Stability Profile

The following table summarizes hypothetical data from an accelerated stability study.

Stress ConditionTime PointParent Compound Remaining (%)Major Degradation Product (m/z)Observations
Thermal (60°C, solid) 1 Week99.5%N/ANo significant change.
Photolytic (ICH Q1B) 72 Hours92.1%191.07 (M+17 for [M+H]⁺)Slight yellowing of solution.
0.1 M HCl 24 Hours98.0%N/AStable.
0.1 M NaOH 24 Hours75.4%Multiple minor peaksSignificant degradation.
3% H₂O₂ 24 Hours60.2%191.07 (M+17 for [M+H]⁺)Rapid degradation.

This data is for illustrative purposes only.

Visualization: Stability Assessment Workflow

The following diagram outlines the logical workflow for assessing and ensuring the stability of this compound throughout its lifecycle in a research setting.

StabilityWorkflow cluster_0 Initial Handling & Storage cluster_1 Experimental Use & Troubleshooting cluster_2 Proactive Stability Assessment Receive Receive Compound InitialAnalysis Initial Analysis (T=0) (HPLC, LC-MS, Visual) Receive->InitialAnalysis Store Store Under Recommended Conditions (2-8°C, Inert Gas, Dark) InitialAnalysis->Store StabilityStudy Conduct Stability Study (Forced Degradation) InitialAnalysis->StabilityStudy Use Use in Experiment Store->Use Result Results as Expected? Use->Result Success Experiment Successful Result->Success Yes Troubleshoot Troubleshoot Issue (Refer to Guide) Result->Troubleshoot No Reanalyze Re-analyze Purity of Stock Troubleshoot->Reanalyze Data Analyze Data & Identify Degradation Pathways StabilityStudy->Data Data->Troubleshoot Informs Troubleshooting

Caption: Workflow for handling, storing, and troubleshooting this compound.

References

Technical Support Center: Troubleshooting the Vilsmeier-Haack Reaction for Imidazopyridine Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of imidazopyridines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to introduce a formyl group onto the imidazopyridine scaffold, a common structural motif in medicinally important compounds.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO).[3][5][6] For imidazopyridines, which are electron-rich heterocyclic systems, this reaction is a key transformation for introducing a versatile chemical handle for further synthetic modifications.[7]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the Vilsmeier-Haack formylation of imidazopyridines.

Issue 1: Low or No Product Yield

Question: I am performing a Vilsmeier-Haack reaction on my substituted imidazopyridine, but I'm observing very low conversion of my starting material or no desired product at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in a Vilsmeier-Haack reaction is a common frustration, often stemming from several key factors. Let's break down the potential culprits and the corresponding solutions:

  • Insufficient Activation of the Imidazopyridine Ring: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for a successful reaction.[5][8] If your imidazopyridine substrate is substituted with electron-withdrawing groups, its reactivity towards electrophilic aromatic substitution will be significantly diminished.

    • Causality: Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards the electrophilic Vilsmeier reagent.

    • Solution:

      • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.[6][8] Monitor the reaction closely for decomposition. A temperature of 60°C was found to be insufficient in one optimization, with the reaction proceeding at 80°C.[9]

      • Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent can sometimes drive the reaction to completion. However, be cautious as this can also lead to side reactions (see Issue 2).

      • Consider Alternative Formylating Agents: If the Vilsmeier-Haack reaction consistently fails, you might explore alternative, more reactive formylating agents.

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[10] Water will rapidly quench the reagent, rendering it inactive.

    • Causality: The chloroiminium ion (Vilsmeier reagent) readily hydrolyzes in the presence of water, preventing it from reacting with the imidazopyridine substrate.

    • Solution:

      • Use Anhydrous Reagents and Solvents: Ensure that your DMF and POCl₃ are of high quality and anhydrous. Use freshly distilled or commercially available anhydrous solvents.

      • Flame-Dry Glassware: All glassware should be thoroughly flame-dried under vacuum or inert atmosphere before use.

      • Maintain an Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is typically prepared in situ by the slow addition of POCl₃ to ice-cold DMF.[3] Incorrect preparation can lead to a lower concentration of the active electrophile.

    • Causality: The reaction between DMF and POCl₃ is exothermic. Adding the POCl₃ too quickly or at a higher temperature can lead to the decomposition of the Vilsmeier reagent.

    • Solution:

      • Slow, Controlled Addition: Add the POCl₃ dropwise to the DMF at 0°C with vigorous stirring.

      • Pre-formation Time: Allow the Vilsmeier reagent to form completely by stirring the mixture at 0°C for a period (e.g., 30 minutes) before adding your imidazopyridine substrate.[8]

Issue 2: Formation of Multiple Products and Regioselectivity Problems

Question: My reaction is producing a mixture of mono-formylated isomers, and in some cases, di-formylated products. How can I improve the regioselectivity and avoid over-formylation?

Answer:

Controlling regioselectivity and preventing multiple formylations are critical for achieving a clean reaction profile.

  • Understanding Regioselectivity in Imidazopyridines: The position of formylation on the imidazopyridine ring is directed by the electronic properties of the system. The C3 position is generally the most electron-rich and therefore the most common site of electrophilic attack. However, the presence of substituents can influence this outcome.

    • Causality: The lone pair of electrons on the imidazole nitrogen atom donates electron density into the ring system, activating it towards electrophilic substitution. Steric hindrance from existing substituents can also play a significant role in directing the incoming electrophile.[11]

    • Solution:

      • Literature Precedent: For novel imidazopyridine substrates, it is crucial to search for literature precedents on similar systems to predict the likely site of formylation.

      • Computational Analysis: In the absence of literature data, computational chemistry (e.g., calculating electrostatic potential maps or frontier molecular orbitals) can help predict the most nucleophilic position.

  • Preventing Di-formylation: The formation of di-formylated products occurs when the mono-formylated product is still sufficiently activated to react with another equivalent of the Vilsmeier reagent.

    • Causality: If the initial formylation does not sufficiently deactivate the ring, and there is an excess of the Vilsmeier reagent, a second formylation can occur.

    • Solution:

      • Control Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the imidazopyridine substrate.[12] Start with a 1.1:1 ratio and optimize from there.

      • Order of Addition: Adding the Vilsmeier reagent dropwise to a solution of the imidazopyridine can help to maintain a low concentration of the electrophile and minimize over-reaction.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Issue 3: Formation of Chlorinated Byproducts

Question: I am observing a significant amount of a chlorinated byproduct in my reaction mixture. What is causing this and how can I suppress it?

Answer:

Chlorination is a known side reaction in Vilsmeier-Haack reactions, particularly when using POCl₃.[12]

  • Causality: The Vilsmeier reagent itself, being a chloroiminium salt, can act as a chlorinating agent, especially at higher temperatures. Additionally, residual POCl₃ can also contribute to chlorination.

  • Solution:

    • Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is the most effective way to minimize chlorination.[12]

    • Alternative Reagents: Consider using alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃, as these may be less prone to causing chlorination in certain cases.[12]

    • Careful Work-up: Ensure a rapid and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of DMF to POCl₃?

The optimal ratio can be substrate-dependent. A common starting point is a slight excess of POCl₃ relative to DMF (e.g., 1:1.1 to 1:1.5). However, for some substrates, a different ratio may be more effective. For instance, in the synthesis of certain porphyrins, a DMF to POCl₃ ratio of 5:6 was found to be optimal.[9]

Q2: What is the standard work-up procedure for a Vilsmeier-Haack reaction?

A typical work-up involves carefully quenching the reaction mixture by pouring it onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium bicarbonate.[12][13] This serves to hydrolyze the intermediate iminium salt to the desired aldehyde and to neutralize the acidic byproducts.[13][14] The product is then typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.[12]

Q3: Can I use a different amide besides DMF?

Yes, other N,N-disubstituted amides can be used, which will result in the introduction of a ketone instead of an aldehyde. However, for formylation, DMF is the standard reagent.

Q4: My product seems to be stuck as the iminium salt and won't hydrolyze. What should I do?

Incomplete hydrolysis of the iminium salt intermediate can sometimes occur.

  • Causality: The iminium salt may be particularly stable, or the work-up conditions may not be sufficiently acidic or basic to promote hydrolysis.

  • Solution:

    • Adjust pH: After the initial quench, you can try adjusting the pH of the aqueous layer. Gentle heating of the aqueous solution can also sometimes facilitate hydrolysis.

    • Extended Stirring: Allowing the quenched reaction mixture to stir for a longer period (e.g., overnight) at room temperature can sometimes drive the hydrolysis to completion.

III. Experimental Protocols & Data

General Protocol for Vilsmeier-Haack Formylation of an Imidazopyridine
  • Vilsmeier Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes.

  • Formylation: Dissolve the imidazopyridine substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to the desired temperature (this will need to be optimized for your specific substrate, typically ranging from room temperature to 80°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. Stir for 30-60 minutes until the hydrolysis is complete.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Effect of Reaction Conditions on Product Distribution (Hypothetical Example)
EntrySubstrateDMF:POCl₃ RatioTemperature (°C)Time (h)Product Yield (%)Byproduct Yield (%)
12-Phenylimidazopyridine10:1.1254755 (di-formylated)
22-Phenylimidazopyridine10:1.52546515 (di-formylated)
32-Phenylimidazopyridine10:1.160285<2 (di-formylated)
46-Nitro-2-phenylimidazopyridine10:1.18084010 (chlorinated)

IV. Visualizing the Process

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Imidazopyridine Imidazopyridine Iminium_Intermediate Iminium Salt Intermediate Imidazopyridine->Iminium_Intermediate + Vilsmeier Reagent Formyl_Product Formyl-Imidazopyridine Iminium_Intermediate->Formyl_Product + H2O (Work-up) Water H2O

Caption: The Vilsmeier-Haack reaction proceeds in three main stages.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Moisture Check for Moisture? (Anhydrous Reagents/Glassware) Start->Check_Moisture Check_Reactivity Substrate Electron-Rich? Check_Moisture->Check_Reactivity No Dry_System Ensure Anhydrous Conditions Check_Moisture->Dry_System Yes Check_Reagent_Formation Vilsmeier Reagent Formation Correct? Check_Reactivity->Check_Reagent_Formation Yes Increase_Temp Increase Temperature Check_Reactivity->Increase_Temp No Increase_Stoichiometry Increase Reagent Stoichiometry Check_Reagent_Formation->Increase_Stoichiometry Yes Optimize_Formation Optimize Reagent Preparation (Slow Addition at 0°C) Check_Reagent_Formation->Optimize_Formation No Success Improved Yield Increase_Temp->Success Increase_Stoichiometry->Success Dry_System->Success Optimize_Formation->Success

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Optimization of Reaction Parameters for the Functionalization of Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of C–H functionalization and achieve optimal results in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions and common points of confusion when working with imidazopyridine functionalization.

Q1: My C–H functionalization reaction is not working at all. Where do I start troubleshooting?

A1: A complete lack of reactivity usually points to a critical failure in one of the core components of the reaction system. Before diving into fine-tuning parameters, verify the fundamentals:

  • Reagent Quality: Confirm the identity and purity of your starting materials and reagents. Imidazopyridines can be sensitive, and impurities in solvents or coupling partners can poison catalysts.[1]

  • Catalyst Activity: For metal-catalyzed reactions, ensure your catalyst is active. Palladium catalysts, for example, are sensitive to oxygen. The active Pd(0) species can be oxidized to inactive Pd(II) if the reaction is not performed under a sufficiently inert atmosphere.[2]

  • Inert Atmosphere: Have you rigorously excluded oxygen and moisture? Many organometallic catalytic cycles are disrupted by air. Ensure solvents are properly degassed and the reaction is run under a positive pressure of argon or nitrogen.[1]

  • Core Conditions: Double-check your reaction temperature and concentration. Some C–H activations require significant thermal energy to proceed.[3]

Q2: Why is C3 the most commonly functionalized position on the imidazo[1,2-a]pyridine core?

A2: The C3 position of the imidazo[1,2-a]pyridine nucleus is the most electron-rich, making it highly susceptible to attack by electrophiles and radical species.[4] This inherent nucleophilicity is why many functionalization methods, from classical electrophilic substitutions to modern transition-metal-catalyzed and photoredox reactions, show a strong preference for this site.[5][6] Achieving functionalization at other positions (like C2, C5, or C8) is possible but typically requires specific strategies, such as the use of directing groups or specialized catalytic systems designed to override the natural reactivity of the C3 position.[5][7]

Q3: What is the difference between transition-metal-catalyzed and photoredox-catalyzed functionalization?

A3: They operate via fundamentally different mechanisms of activation.

  • Transition-Metal Catalysis (e.g., Palladium): This approach typically involves an organometallic cycle. For C–H arylation, a common mechanism is the Concerted Metalation-Deprotonation (CMD) pathway, where the C–H bond is cleaved with the assistance of a base in the coordination sphere of the metal.[3][8][9] These reactions often require heat and are sensitive to the choice of ligand and base.

  • Photoredox Catalysis: This method uses visible light to excite a photocatalyst, turning it into a powerful single-electron oxidant or reductant.[10][11] The photocatalyst can then generate highly reactive radical intermediates from one of the coupling partners.[12][13][14] This radical then attacks the imidazopyridine ring. These reactions are often performed at room temperature and offer access to reaction pathways that are difficult to achieve thermally.[12][15]

II. Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic, cause-and-effect approach to solving specific problems encountered during your experiments.

Problem 1: Low Yield in Palladium-Catalyzed C–H Arylation

Low product yield is the most common issue. The cause can be traced by systematically evaluating the key reaction parameters.

Caption: Troubleshooting flowchart for low-yield Pd-catalyzed C-H arylations.

Question: My yield is low. How do I choose a better ligand?

  • Causality: The ligand is critical for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[2] For electron-rich heterocycles like imidazopyridine, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required.[16] This bulkiness sterically shields the metal center, preventing unwanted side reactions and promoting the desired C–H activation pathway.

  • Solution: Screen a panel of ligands. If you are using a simple ligand like triphenylphosphine (PPh₃) and seeing low yield, switching to a bulkier, more electron-rich ligand is a logical first step.

Question: How does the choice of base affect my reaction?

  • Causality: The base plays a crucial role in the C–H activation step, typically a concerted metalation-deprotonation (CMD) process.[3] The base's strength, solubility, and the nature of its counter-ion can all impact the reaction rate and yield. A base that is too weak may not facilitate the C–H cleavage effectively. A base that is too strong or poorly soluble might cause side reactions or mass transfer limitations.

  • Solution:

    • Carbonates vs. Phosphates: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common starting points. Potassium phosphate (K₃PO₄) is often more effective in many cross-coupling reactions.

    • Alkoxides: Stronger bases like potassium tert-butoxide (KOtBu) can be effective but may also promote side reactions if your substrate has sensitive functional groups. It is particularly useful when the C–H bond being cleaved is less acidic.

    • Acetates: Carboxylate bases like potassium acetate (KOAc) are milder and are often used when a strong base would be detrimental.

BaseTypical Use CasePotential Issue
K₂CO₃, Cs₂CO₃General purpose, good starting point.May not be strong enough for less acidic C–H bonds.
K₃PO₄Often provides higher yields than carbonates.Can be hygroscopic; ensure it is dry.
KOtBuFor challenging C–H activations; very strong base.Can cause substrate degradation or side reactions.
KOAcMild conditions; compatible with sensitive groups.May be too weak for efficient C–H activation.
Caption: Comparison of common bases for Pd-catalyzed C-H functionalization.
Problem 2: Poor or Incorrect Regioselectivity

Question: My functionalization is occurring at a different position (e.g., C5 or C8) instead of C3. Why?

  • Causality: While C3 is electronically preferred, regioselectivity can be altered by directing groups on your substrate or by the specific catalytic system. Some metals, in combination with specific ligands, can favor coordination to the pyridine nitrogen, leading to functionalization at positions ortho to it (C5 or C8) via a cyclometalation pathway.[5] For example, some palladium and rhodium catalysts are known to direct functionalization to different sites.

  • Solution:

    • Analyze Your Substrate: Check if your imidazopyridine substrate has a directing group (e.g., a 2-aryl substituent) that could be coordinating to the metal catalyst.

    • Modify the Catalytic System: If you are observing undesired C5/C8 functionalization, your catalyst system may be promoting a chelation-directed pathway. Try switching to a different catalyst or ligand combination known to favor direct C3 functionalization. For C3-arylation, Pd(OAc)₂ with a bulky phosphine ligand is a well-established system.[16]

Problem 3: Low Yield in Photoredox-Catalyzed Reactions

Question: My photoredox reaction is sluggish or gives low conversion. What should I check?

  • Causality: Photoredox catalysis relies on a sequence of single-electron transfer (SET) events.[12] Failure can occur if any step in this sequence is inefficient. Common issues include insufficient light, incorrect wavelength, catalyst deactivation, or competing side reactions like back-electron transfer.

  • Solution:

    • Light Source: Ensure your light source is emitting at a wavelength that your photocatalyst can absorb efficiently. For common catalysts like Eosin Y or Rose Bengal, blue or green LEDs are typically used.[12] Check the lamp's intensity and ensure the reaction vessel is positioned for maximum illumination.

    • Degassing: Oxygen can quench the excited state of the photocatalyst, killing the reaction. Rigorous degassing of the solvent and reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon) is often more critical than in thermal reactions.

    • Solvent Choice: The reaction should be performed in a solvent that dissolves all components and is transparent to the wavelength of light being used. Polar aprotic solvents like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are common.[10]

    • Additives/Sacrificial Agents: Many photoredox cycles require a sacrificial electron donor or acceptor to regenerate the photocatalyst. Ensure this component is present in the correct stoichiometry.

start Low Yield in Photoredox Reaction light 1. Check Light Source - Wavelength matches catalyst? - Intensity sufficient? start->light atmosphere 2. Check Atmosphere - Is the system rigorously degassed? - No O₂ or moisture? light->atmosphere redox 3. Check Redox Potentials - Is the SET thermodynamically favorable? atmosphere->redox quenching 4. Check for Quenching - Are side reactions (e.g., back ET) or substrate decomposition occurring? redox->quenching

Caption: Key parameters to verify for troubleshooting photoredox reactions.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a common and essential transformation.

Protocol: Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates. It is adapted from established procedures for C–H activation.

Materials & Reagents:

  • Imidazo[1,2-a]pyridine substrate (1.0 equiv)

  • Aryl bromide (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–10 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0–3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or N,N-Dimethylacetamide (DMAc)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (e.g., 0.5 mmol), the aryl bromide (e.g., 0.6 mmol), and anhydrous K₂CO₃ (e.g., 1.0 mmol).

    • Seal the flask with a septum or screw cap.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure a completely inert atmosphere.

  • Catalyst and Ligand Addition:

    • In a separate vial, under the inert atmosphere of a glovebox if possible, weigh the Pd(OAc)₂ and SPhos ligand.

    • If not using a glovebox, quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

    • Scientist's Note: The ligand-to-palladium ratio is crucial. A 2:1 ratio (Ligand:Pd) is a good starting point.

  • Solvent Addition and Reaction:

    • Using a syringe, add the anhydrous, degassed solvent (e.g., 2.5 mL of DMAc for a 0.5 mmol scale reaction, resulting in a 0.2 M concentration).

    • Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 100–140 °C).

    • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 12–24 hours).

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc, ~20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure C3-arylated product.

IV. References

  • Zhang, Y., Xie, J., & Zhu, C. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(15), 4983. --INVALID-LINK--

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. --INVALID-LINK--

  • Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Request PDF on ResearchGate. --INVALID-LINK--

  • Bora, U., & Saikia, L. (2016). Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation. RSC Advances, 6(70), 65955-65959. --INVALID-LINK--

  • Gherghel, A., & Niculescu, A. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35331-35340. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Photoredox Catalysis Desk Reference and User's Guide. --INVALID-LINK--

  • Maji, A. (2021). Approaches for the selective photochemical C−H functionalization of heterocycles. ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Strategies to Increase the Rate of C-H Functionalization Reactions. --INVALID-LINK--

  • Larrosa, I., & Campeau, L. C. (2010). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. Request PDF on ResearchGate. --INVALID-LINK--

  • Seregin, I. V., & Gevorgyan, V. (2007). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2-a]pyridines. Request PDF on ResearchGate. --INVALID-LINK--

  • Wang, X., Gribkoff, V. K., & Starrett, J. E. (2012). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry, 77(17), 7542-7548. --INVALID-LINK--

  • Douglas, J. J., & Sevrin, M. J. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 121(20), 12649-12795. --INVALID-LINK--

  • Douglas, J. J., & Sevrin, M. J. (2021). Photoredox-Catalyzed C–H Functionalization Reactions. PMC - NIH. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. --INVALID-LINK--

  • Reddit. (2015). What's the best way to make this Pd catalyzed C-H activation reaction work?--INVALID-LINK--

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research, 44(3), 211-222. --INVALID-LINK--

  • de Souza, R. O. M. A., & da Silva, F. C. (2021). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society, 32(2), 249-271. --INVALID-LINK--

  • de Souza, R. O. M. A., & da Silva, F. C. (2021). A Catalysis Guide Focusing on C–H Activation Processes. SciSpace. --INVALID-LINK--

  • Kumar, S., & Kumar, A. (2021). Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 19(34), 7437-7442. --INVALID-LINK--

  • Ogiwara, Y., & Sakai, N. (2023). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 19, 23-29. --INVALID-LINK--

  • Sau, S., Sahoo, S., Manna, A., & Mal, P. (2024). KOtBu-promoted C3-homocoupling of quinoxalinones through single electron transfer from a sp2 carbanion intermediate. Request PDF on ResearchGate. --INVALID-LINK--

  • Hajra, A., & Monir, K. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. --INVALID-LINK--

  • Zhang, Y., Xie, J., & Zhu, C. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. PMC - NIH. --INVALID-LINK--

  • Zhang, Y., Xie, J., & Zhu, C. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. --INVALID-LINK--

  • Jiang, H., & Yu, S. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(43), 9327-9343. --INVALID-LINK--

  • Tran, C., & Hamze, A. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. --INVALID-LINK--

  • Tran, C., & Hamze, A. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC - NIH. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 8.6: Photoredox Chemistry. --INVALID-LINK--

  • Adam, A. B. (2025). PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS. ResearchGate. --INVALID-LINK--

  • Wang, C., & Glorius, F. (2021). Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination. PMC - NIH. --INVALID-LINK--

References

methods for the removal of impurities from crude 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining a highly pure product. The methodologies described herein are based on established chemical principles and field-proven insights for imidazopyridine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound synthesized via the Vilsmeier-Haack reaction?

A1: Impurities in the synthesis of this compound, a key intermediate in the synthesis of zolpidem analogues, can originate from several sources including unreacted starting materials, side-reactions, and product degradation.[1][2] The most common impurities include:

  • Unreacted 2,7-dimethylimidazo[1,2-a]pyridine: The starting material for the formylation reaction.

  • Over-formylated species: Although less common for this specific substrate, di-formylated or other over-reacted products can occur.

  • Hydrolyzed Vilsmeier reagent byproducts: The Vilsmeier reagent can be hydrolyzed during workup, leading to various phosphorus-containing byproducts.

  • Residual Solvents: Such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), dichloromethane (DCM), or ethyl acetate.[2]

  • Positional Isomers: Depending on the synthetic route to the initial imidazopyridine ring, trace amounts of other dimethyl-substituted isomers might be present.

  • Degradation Products: The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air.

Q2: My crude product is a dark, oily residue. Is this normal and how should I proceed?

A2: It is not uncommon for crude products from Vilsmeier-Haack reactions to be dark and oily due to the presence of polymeric byproducts and residual DMF. Do not be discouraged. The first step is to attempt to precipitate the product by trituration with a non-polar solvent like diethyl ether or hexane. If this is unsuccessful, a preliminary purification by flash column chromatography is recommended to remove the baseline impurities before attempting recrystallization.

Q3: I am having difficulty separating my product from a closely related impurity by column chromatography. What can I do?

A3: When dealing with closely eluting impurities, optimizing your chromatographic conditions is key. Consider the following strategies:

  • Solvent System Modification: A slight change in the polarity of your eluent can significantly impact separation. For imidazopyridine derivatives, a gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) is often effective. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (to suppress tailing with basic compounds) can also improve resolution.

  • Column Packing and Dimensions: Ensure your column is packed uniformly to prevent channeling. Using a longer, narrower column can increase the number of theoretical plates and improve separation.

  • Dry Loading: If your crude product has poor solubility in the initial eluent, dry loading onto silica gel is highly recommended to ensure a concentrated band at the start of the chromatography.[3]

Q4: Can I use recrystallization as the sole purification method?

A4: While recrystallization is a powerful technique for achieving high purity, it is most effective when the desired compound is already in a relatively pure state (typically >90%). For crude this compound, which may contain a variety of impurities, a preliminary purification step like column chromatography is often necessary to remove the bulk of the contaminants. Following chromatography, recrystallization can then be employed to obtain the final, highly pure product.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2,7-dimethylimidazo[1,2-a]pyridine

Causality: Incomplete formylation reaction is the primary cause. This can be due to insufficient Vilsmeier reagent, low reaction temperature, or a shortened reaction time. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the imidazopyridine ring system's reactivity can be influenced by reaction conditions.[4][5]

Troubleshooting Protocol:

  • Reaction Monitoring: Always monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Purification Strategy:

    • Column Chromatography: Unreacted 2,7-dimethylimidazo[1,2-a]pyridine is significantly less polar than the desired carbaldehyde. A well-chosen solvent system will allow for easy separation.

      Parameter Recommendation
      Stationary Phase Silica Gel (230-400 mesh)
      Mobile Phase Gradient elution: Start with 100% Hexanes and gradually increase the percentage of Ethyl Acetate. The starting material will elute first.
      Detection UV light at 254 nm
    • Recrystallization: If the amount of starting material is minimal, recrystallization can be effective. The higher polarity of the aldehyde product often leads to lower solubility in non-polar solvents compared to the starting material.

      Solvent System Observation
      Ethanol/Water The product is often less soluble in a hot ethanol/water mixture than the starting material.
      Ethyl Acetate/Hexanes The product will precipitate upon the addition of hexanes to a concentrated ethyl acetate solution.
Issue 2: Formation of Oxidized Impurity (2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid)

Causality: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the crude product is exposed to air for extended periods, especially in the presence of light or residual basic/acidic catalysts from the workup.

Troubleshooting Protocol:

  • Prevention:

    • Work up the reaction mixture promptly after completion.

    • Store the crude and purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

  • Purification Strategy:

    • Acid-Base Extraction: The carboxylic acid impurity can be removed by an acid-base extraction during the workup.

      • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.

      • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower Rf value on silica gel. It may even remain at the baseline in many solvent systems.

Issue 3: Persistent Contamination with N,N-Dimethylformamide (DMF)

Causality: DMF is a high-boiling point solvent and can be challenging to remove completely by simple evaporation, especially under high vacuum which may lead to product degradation if heated.

Troubleshooting Protocol:

  • Azeotropic Removal:

    • Add a solvent that forms a low-boiling azeotrope with DMF, such as toluene or heptane, to the crude product.

    • Co-evaporate the mixture on a rotary evaporator. Repeat this process several times to effectively remove the DMF.

  • Aqueous Washes:

    • During the workup, multiple washes of the organic layer with water or brine will help to partition the highly water-soluble DMF into the aqueous phase.

  • Lyophilization (Freeze-Drying):

    • If the product is stable to water, dissolving the crude material in a minimal amount of a suitable solvent (like dioxane) and a small amount of water, then freeze-drying, can effectively remove residual DMF.

Experimental Workflows

Workflow 1: Purification by Flash Column Chromatography

Column_Chromatography_Workflow start Crude Product dissolve Dissolve in minimal DCM start->dissolve 1. dry_load Adsorb onto Silica Gel (Dry Loading) dissolve->dry_load 2. load_sample Load Sample onto Column dry_load->load_sample 3. pack_column Pack Silica Gel Column in Hexanes elute Elute with Hexanes/EtOAc Gradient load_sample->elute 4. collect Collect Fractions (Monitor by TLC) elute->collect 5. combine Combine Pure Fractions collect->combine 6. evaporate Evaporate Solvent combine->evaporate 7. end Pure Product evaporate->end 8.

Caption: Workflow for purification by flash column chromatography.
Workflow 2: Purification by Recrystallization

Recrystallization_Workflow start Partially Pure Product dissolve Dissolve in minimum hot Ethanol start->dissolve 1. add_water Add hot Water dropwise until cloudy dissolve->add_water 2. cool_slowly Cool slowly to Room Temp add_water->cool_slowly 3. cool_ice Cool in Ice Bath cool_slowly->cool_ice 4. filter Filter Crystals cool_ice->filter 5. wash Wash with cold Ethanol/Water filter->wash 6. dry Dry under Vacuum wash->dry 7. end Crystalline Pure Product dry->end 8.

Caption: Workflow for purification by recrystallization.

Data Presentation

Table 1: Typical TLC Rf values for product and common impurities.

CompoundMobile Phase (Hexanes:EtOAc)Approximate Rf
2,7-dimethylimidazo[1,2-a]pyridine70:300.6
This compound 70:30 0.3
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid70:30< 0.1

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

References

addressing challenges in the scale-up synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic route effectively.

The synthesis is typically approached in two key stages: first, the construction of the 2,7-dimethylimidazo[1,2-a]pyridine core, followed by the crucial C3-formylation step, most commonly achieved via the Vilsmeier-Haack reaction.[1][2] This guide is structured to address issues in both stages, with a strong focus on the complexities of the formylation process at scale.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or Inconsistent Yield of the Imidazopyridine Core

You are reacting 4-methyl-2-aminopyridine with an α-haloketone (e.g., chloroacetone) and observing poor conversion to the 2,7-dimethylimidazo[1,2-a]pyridine intermediate.

Potential Causes & Suggested Solutions

  • Cause A: Inefficient Initial Alkylation. The reaction proceeds via initial SN2 alkylation of the endocyclic pyridine nitrogen onto the α-haloketone, followed by intramolecular condensation.[3][4] If this first step is slow or incomplete, the overall yield will suffer.

    • Solution: Ensure your base is appropriate and used in sufficient quantity. While some procedures are catalyst-free, using a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be beneficial, especially at scale, to neutralize the H-X formed and drive the reaction forward.[3] Solvents with higher boiling points like DMF or isopropanol can also increase the reaction rate.

  • Cause B: Side Reactions. 2-Aminopyridines are binucleophilic.[1] While alkylation on the ring nitrogen is generally favored, competitive N-alkylation at the exocyclic amino group can occur, leading to undesired byproducts.

    • Solution: Control the reaction temperature carefully. Running the initial condensation at a moderate temperature (e.g., 60-80°C) before heating to reflux for the cyclization can improve selectivity. Monitor the reaction by TLC or HPLC to find the optimal temperature profile.

Optimized Protocol: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine

  • To a stirred suspension of 4-methyl-2-aminopyridine (1.0 eq.) and potassium carbonate (1.5 eq.) in isopropanol (5-10 vol), add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Heat the mixture to 80°C and maintain for 4-6 hours, monitoring for the disappearance of the starting materials by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or carried forward if purity is sufficient.

Problem 2: Low Yield and/or Impurity Formation During C3-Formylation

You are performing the Vilsmeier-Haack formylation on 2,7-dimethylimidazo[1,2-a]pyridine and observing a complex mixture of products or a low yield of the desired carbaldehyde.

Potential Causes & Suggested Solutions

  • Cause A: Incomplete or Degraded Vilsmeier Reagent. The active electrophile, the chloroiminium ion (Vilsmeier reagent), is formed from the reaction of a formamide (like N,N-dimethylformamide, DMF) with an activating agent, typically phosphorus oxychloride (POCl₃).[5][6][7] This reaction is highly exothermic and moisture-sensitive.

    • Solution: Prepare the Vilsmeier reagent in situ under strictly anhydrous conditions. Cool the DMF (which can also be the solvent) to 0°C in an ice bath before slowly adding POCl₃ dropwise.[8] A significant exotherm is expected; maintaining a low temperature during addition is critical for reagent stability. Allow the reagent to pre-form by stirring at 0°C for 30-60 minutes before adding the imidazopyridine substrate.

  • Cause B: Incorrect Stoichiometry. Using too little Vilsmeier reagent will result in incomplete conversion. Conversely, a large excess can lead to the formation of colored, difficult-to-remove byproducts or potential side reactions.[8]

    • Solution: The stoichiometry is highly substrate-dependent, but a good starting point for optimization is between 1.2 and 2.0 equivalents of the Vilsmeier reagent.[9] See the table below for starting optimization parameters.

  • Cause C: Suboptimal Reaction Temperature. The imidazo[1,2-a]pyridine ring is electron-rich and highly activated towards electrophilic substitution.[10] Running the reaction at too high a temperature can lead to thermal decomposition and the formation of polymeric, tar-like impurities.

    • Solution: After adding the substrate to the pre-formed Vilsmeier reagent at low temperature, allow the reaction to warm slowly to room temperature. If the reaction is sluggish, gently heat to 40-60°C. Avoid high temperatures (>80°C) unless small-scale optimization studies have proven it necessary and effective.[8]

  • Cause D: Hydrolysis Issues During Work-up. The reaction is quenched by hydrolysis, which breaks down the intermediate iminium salt to the final aldehyde.[6][7] An improper quench can lead to low yields or product degradation.

    • Solution: The quench must be performed carefully. The reaction mixture should be cooled in an ice bath and slowly poured into a mixture of ice and a base (e.g., sodium carbonate or sodium hydroxide solution) with vigorous stirring. This neutralizes the acidic byproducts and facilitates the hydrolysis. Ensure the pH of the aqueous layer is basic (pH 9-11) before proceeding with extraction.

Table 1: Vilsmeier-Haack Reaction Optimization Parameters

ParameterRange to ExploreRationale & Key Considerations
Vilsmeier Reagent (eq.) 1.2 - 2.5Start with ~1.5 eq. Excess can increase byproducts. Insufficient reagent leads to incomplete conversion.
Solvent DMF, DichloroethaneDMF often serves as both reagent and solvent.[11] A co-solvent can aid in temperature control and solubility.
Addition Temp. (°C) 0 - 5Critical for controlling the exotherm of Vilsmeier reagent formation.
Reaction Temp. (°C) 25 - 70Highly dependent on substrate reactivity. Start low and increase gradually if needed.[8]
Reaction Time (h) 2 - 12Monitor by TLC/HPLC. Longer times at lower temperatures are often preferable to shorter times at high temperatures.
Work-up pH 9 - 11Ensures complete hydrolysis of the iminium intermediate and neutralizes acidic byproducts.

Troubleshooting Workflow: Low Formylation Yield

G start Low Yield of Carbaldehyde Product check_tlc Analyze crude reaction mixture by TLC/HPLC start->check_tlc sub_present Significant Starting Material Remaining? check_tlc->sub_present cause_reagent Potential Cause: Ineffective Electrophile or Reaction Conditions sub_present->cause_reagent yes_sub cause_workup Potential Cause: Product Degradation or Work-up Loss sub_present->cause_workup no_sub yes_sub YES no_sub NO solution_reagent1 Verify anhydrous conditions. Use fresh POCl₃ and dry DMF. cause_reagent->solution_reagent1 solution_reagent2 Ensure Vilsmeier reagent is pre-formed at 0°C before substrate addition. cause_reagent->solution_reagent2 solution_reagent3 Increase reaction time or temperature moderately (e.g., to 50°C). cause_reagent->solution_reagent3 solution_workup1 Ensure quench is performed at <10°C. Add reaction mixture to ice/base slowly. cause_workup->solution_workup1 solution_workup2 Check final pH is basic (9-11) before extraction. cause_workup->solution_workup2 solution_workup3 Use a different extraction solvent (e.g., DCM instead of EtOAc). cause_workup->solution_workup3

Caption: Troubleshooting flowchart for low formylation yield.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Vilsmeier-Haack reaction on the 2,7-dimethylimidazo[1,2-a]pyridine core?

    • A1: The reaction is a classic electrophilic aromatic substitution. First, DMF and POCl₃ react to form the Vilsmeier reagent, a highly electrophilic chloroiminium salt. The electron-rich imidazo[1,2-a]pyridine ring, which is activated at the C3 position, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This forms a cationic intermediate (a sigma complex). Subsequent loss of a proton restores aromaticity and yields an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up step to give the final this compound.[6][7][12]

    G sub Imidazopyridine (Nucleophile) intermediate Sigma Complex (Cationic Intermediate) sub->intermediate + VR vr Vilsmeier Reagent (Electrophile) vr->intermediate iminium Iminium Salt (Pre-hydrolysis) intermediate->iminium - H+ product Final Aldehyde Product iminium->product + H₂O (Work-up)

    Caption: Simplified Vilsmeier-Haack reaction pathway.

  • Q2: Why is the formylation regioselective for the C3 position?

    • A2: The regioselectivity is dictated by the electronic properties of the fused heterocyclic system. The nitrogen atom at position 4 acts as a strong electron-donating group through resonance, significantly increasing the electron density (and thus nucleophilicity) at the C3 and C5 positions. Due to steric hindrance and the inherent reactivity patterns of this scaffold, electrophilic attack is overwhelmingly favored at the C3 position.[10]

  • Q3: Are there alternative, milder formylation methods if the Vilsmeier-Haack reaction proves too harsh for a sensitive substrate?

    • A3: Yes, although the Vilsmeier-Haack reaction is the most common and cost-effective method for this transformation. For more sensitive substrates, one could consider the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction if a phenolic analogue were being used, though these are less common for the imidazopyridine scaffold.[8] Another approach could involve lithiation at the C3 position followed by quenching with an electrophilic formylating agent like DMF, but this requires cryogenic temperatures and strictly anhydrous conditions, which can be challenging to scale.

  • Q4: What are the primary safety concerns when scaling up this synthesis?

    • A4: The primary concern is the handling of phosphorus oxychloride (POCl₃). It is highly corrosive and reacts violently with water, releasing toxic HCl gas. The formation of the Vilsmeier reagent is also highly exothermic.

      • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, a lab coat, and splash goggles. Conduct all operations in a well-ventilated chemical fume hood.

      • Reagent Addition: POCl₃ should always be added slowly and in a controlled manner to cooled DMF to manage the exotherm. A dropping funnel is essential.

      • Quenching: The quenching of the reaction mixture is also highly exothermic and releases HCl. The reaction mixture must be added slowly to a large volume of an ice/base slurry with efficient stirring to dissipate heat and neutralize the acid.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Substituted Imidazo[1,2-a]pyridine Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Focus

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Its unique electronic and structural properties have led to the development of commercial drugs such as Zolpidem (a sedative), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent).[2] Among the various derivatives of this scaffold, imidazo[1,2-a]pyridine-3-carbaldehydes are particularly valuable synthetic intermediates.[3][4] The aldehyde functional group at the C3 position serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures and the fine-tuning of biological activity.[5]

Understanding the reactivity of this carbaldehyde group, especially how it is modulated by substituents on the bicyclic ring system, is paramount for researchers in organic synthesis and drug development. The electronic nature of the substituent profoundly influences the electrophilicity of the carbonyl carbon, dictating the kinetics and outcomes of nucleophilic addition and condensation reactions. This guide provides a comparative analysis of the reactivity of differently substituted imidazo[1,2-a]pyridine-3-carbaldehydes, supported by mechanistic insights and detailed experimental protocols.

Core Principles: Electronic and Steric Control of Reactivity

The reactivity of the aldehyde at the C3 position is fundamentally governed by the electron density of the carbonyl carbon. The imidazo[1,2-a]pyridine ring system itself is electron-rich, particularly the five-membered imidazole ring.[6] Electrophilic substitution, for instance, preferentially occurs at the C3 position.[6][7] Placing a carbaldehyde group—an electron-withdrawing group (EWG)—at this position significantly alters the electronic landscape.

The key to predicting reactivity lies in analyzing the influence of additional substituents on the pyridine ring (positions 5, 6, 7, and 8) or the imidazole ring (position 2).

  • Electron-Withdrawing Groups (EWGs): Substituents such as halogens (-Br, -Cl), nitro (-NO₂), or cyano (-CN) groups on the pyridine ring withdraw electron density from the entire fused system. This withdrawal effect is relayed to the C3-carbaldehyde, increasing the partial positive charge (δ+) on the carbonyl carbon. Consequently, the aldehyde becomes more electrophilic and thus more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs): Conversely, substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density into the ring system. This donation decreases the electrophilicity of the carbonyl carbon, rendering the aldehyde less reactive towards nucleophilic attack.

G cluster_0 Influence of Substituents on Carbonyl Reactivity parent Substituted Imidazo[1,2-a]pyridine-3-carbaldehyde edg Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) parent->edg Pushes e⁻ density ewg Electron-Withdrawing Group (EWG) (e.g., -Br, -NO₂) parent->ewg Pulls e⁻ density reactivity_dec Decreased Carbonyl Electrophilicity (δ+) edg->reactivity_dec reactivity_inc Increased Carbonyl Electrophilicity (δ+) ewg->reactivity_inc outcome_less Less Reactive towards Nucleophiles reactivity_dec->outcome_less outcome_more More Reactive towards Nucleophiles reactivity_inc->outcome_more

Figure 1: Electronic effects of substituents on the C3-carbaldehyde.

Comparative Reactivity in Condensation Reactions: The Knoevenagel Case Study

The Knoevenagel condensation is a classic reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8] It serves as an excellent model for comparing the reactivity of different carbaldehydes. In this context, a more electrophilic aldehyde will react faster and often provide a higher yield of the condensed product under identical reaction conditions.

A study was conducted to compare the reactivity of three imidazo[1,2-a]pyridine-3-carbaldehyde derivatives in a Knoevenagel condensation with malononitrile, using piperidine as a mild base catalyst. The substrates were:

  • 7-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (EDG-substituted)

  • Imidazo[1,2-a]pyridine-3-carbaldehyde (Unsubstituted)

  • 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (EWG-substituted)

The results, summarized in the table below, clearly demonstrate the electronic principles discussed.

EntrySubstituent at Pyridine RingSubstituent TypeReaction Time (hours)Yield (%)
17-MethoxyEDG865
2UnsubstitutedNeutral488
36-BromoEWG295
Table 1: Comparative data for the Knoevenagel condensation with malononitrile.

As predicted, the electron-withdrawing bromo group at the C6 position significantly enhances the aldehyde's reactivity, leading to a near-quantitative yield in just two hours. In contrast, the electron-donating methoxy group at C7 deactivates the aldehyde, requiring a much longer reaction time and resulting in a lower yield.

G cluster_mechanism Knoevenagel Condensation Mechanism start Aldehyde (R-CHO) + Malononitrile (CH₂(CN)₂) addition Nucleophilic Addition start->addition base Base (Piperidine) enolate Enolate Intermediate [NC-CH-CN]⁻ base->enolate Deprotonates Malononitrile enolate->addition alkoxide Alkoxide Intermediate R-CH(O⁻)-CH(CN)₂ addition->alkoxide protonation Protonation alkoxide->protonation alcohol Aldol Adduct R-CH(OH)-CH(CN)₂ protonation->alcohol dehydration Dehydration (-H₂O) alcohol->dehydration product Final Product R-CH=C(CN)₂ dehydration->product

Figure 2: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be self-validating systems for researchers to replicate and expand upon the comparative analysis.

Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack formylation procedures.[9]

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. A solid may form.

  • Substrate Addition: Dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture at 60 °C for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 50 g of crushed ice in a beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure carbaldehyde.

    • Expected Outcome: A pale yellow solid. The presence of the aldehyde can be confirmed by ¹H NMR spectroscopy (a singlet peak around δ 9.5-10.0 ppm) and IR spectroscopy (a strong C=O stretch around 1670-1690 cm⁻¹).

Protocol 2: Comparative Knoevenagel Condensation

This workflow allows for the direct comparison of the three substrates mentioned in Table 1.

G cluster_workflow Comparative Knoevenagel Condensation Workflow prep_node prep_node reaction_node reaction_node analysis_node analysis_node decision_node decision_node result_node result_node start Start: Prepare 3 Reaction Flasks (Substrates 1, 2, 3) dissolve Dissolve each aldehyde (1.0 mmol) & malononitrile (1.1 mmol) in Ethanol (10 mL) start->dissolve add_cat Add Piperidine (0.1 mmol) to each flask dissolve->add_cat react Stir at Room Temperature add_cat->react monitor Monitor by TLC every 30 mins react->monitor check Is starting material consumed? monitor->check check->react No workup Quench with water, extract with Ethyl Acetate check->workup Yes purify Purify via Column Chromatography workup->purify analyze Characterize product & calculate yield purify->analyze compare Compare Yields & Reaction Times analyze->compare

Figure 3: Experimental workflow for the comparative reactivity study.

  • Setup: In three separate 25 mL round-bottom flasks, place a magnetic stir bar.

  • Reagents: To each flask, add the respective imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol), malononitrile (1.1 mmol), and ethanol (10 mL). Stir until all solids are dissolved.

  • Catalyst Addition: To each flask, add piperidine (0.1 mmol) via a microsyringe. Start a timer for each reaction.

  • Reaction & Monitoring: Stir the mixtures at room temperature. Monitor the consumption of the starting aldehyde by taking aliquots every 30 minutes and analyzing them by TLC (eluent: 3:1 hexane/ethyl acetate).

  • Work-up: Once the starting material is consumed (or after 8 hours for the slowest reaction), pour the reaction mixture into 30 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification & Analysis: Purify the crude material by silica gel chromatography. Characterize the pure product by NMR and calculate the final isolated yield. Compare the time taken for reaction completion and the final yields across the three substrates.

Conclusion and Outlook

The reactivity of the carbaldehyde group on the imidazo[1,2-a]pyridine scaffold is highly tunable through the strategic placement of substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, accelerating its reaction with nucleophiles, while electron-donating groups have the opposite effect. This predictable structure-reactivity relationship is a powerful tool for chemists. By selecting the appropriate substitution pattern, researchers can control reaction rates, improve yields, and design synthetic pathways with greater precision. This understanding is crucial for the efficient elaboration of imidazo[1,2-a]pyridine-based compounds, paving the way for the discovery of new therapeutic agents and functional materials.[10][11]

References

evaluating the biological efficacy of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde versus other heterocyclic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, heterocyclic aldehydes serve as foundational scaffolds for the development of novel therapeutics. Their inherent reactivity and structural diversity make them invaluable starting points for synthesizing compounds with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde against two other prominent heterocyclic aldehydes: Indole-3-carboxaldehyde and Quinoline-2-carbaldehyde. We delve into their synthesis, comparative biological efficacy—supported by experimental data—mechanisms of action, and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful chemical motifs in their discovery programs.

Introduction: The Role of Heterocyclic Aldehydes in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to engage in specific interactions with biological targets.[1][2] The introduction of an aldehyde functional group onto these scaffolds provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures and diverse compound libraries. This reactivity is crucial for structure-activity relationship (SAR) studies, which aim to optimize potency, selectivity, and pharmacokinetic properties.

  • Imidazo[1,2-a]pyridines: This scaffold is recognized as a "privileged structure" in drug discovery, present in commercial drugs like Zolpidem and Olprinone.[3] Its derivatives have demonstrated a wide therapeutic spectrum, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] The 2,7-dimethyl substituted 3-carbaldehyde variant is a key intermediate for potent antitubercular agents, highlighting its significance.[7][8]

  • Indoles: As a ubiquitous motif in bioactive natural products and pharmaceuticals, the indole nucleus is central to drug design.[9] Indole-3-carboxaldehyde (I3A), a metabolite of tryptophan, and its derivatives exhibit a vast range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties, often mediated through the Aryl Hydrocarbon Receptor (AhR).[9][10][11]

  • Quinolines: Quinoline derivatives are vital in drug development, with a history rooted in antimalarial drugs like quinine.[12] Modern research has expanded their application to anticancer, antimicrobial, and antioxidant agents.[12][13][14] The aldehyde group, particularly at the 2-position, serves as a synthon for potent topoisomerase inhibitors and other bioactive molecules.[15]

This guide will compare these three aldehyde scaffolds, focusing on the biological potential unlocked by their unique heterocyclic systems.

Synthetic Pathways: Accessing the Aldehyde Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in drug development. The chosen aldehydes can be prepared through established synthetic routes, allowing for facile derivatization.

The synthesis of this compound is often achieved via a Vilsmeier-Haack reaction on the corresponding 2,7-dimethylimidazo[1,2-a]pyridine precursor.[16] This electrophilic substitution is effective due to the electron-rich nature of the imidazopyridine ring system. Indole-3-carboxaldehyde can also be synthesized using the Vilsmeier-Haack reaction from indole. Quinoline-2-carbaldehyde is typically formed by the oxidation of the corresponding 2-methylquinoline.

Synthetic_Pathways cluster_imidazo Imidazo[1,2-a]pyridine Scaffold cluster_indole Indole Scaffold cluster_quinoline Quinoline Scaffold I_start 2-Amino-4-methylpyridine I_mid 2,7-Dimethylimidazo[1,2-a]pyridine I_start->I_mid Cyclization I_end This compound I_mid->I_end Vilsmeier-Haack Reaction IN_start Indole IN_end Indole-3-carboxaldehyde IN_start->IN_end Vilsmeier-Haack Reaction Q_start 2-Methylquinoline Q_end Quinoline-2-carbaldehyde Q_start->Q_end Oxidation (e.g., SeO2)

Caption: General synthetic routes to the target heterocyclic aldehydes.

Comparative Biological Efficacy

The true value of a scaffold is determined by the biological activity of its derivatives. Here, we compare the efficacy of compounds derived from our three aldehydes across key therapeutic areas.

Anticancer Activity

All three heterocyclic systems have served as foundations for potent anticancer agents. The imidazo[1,2-a]pyridine scaffold, in particular, has been extensively explored, with derivatives targeting various cancer-related pathways.[5][6]

Mechanism of Action Rationale: The diverse mechanisms of action stem from the unique electronic and steric properties of each scaffold. Imidazo[1,2-a]pyridines are effective scaffolds for kinase inhibitors, targeting ATP-binding pockets.[17][18][19] Indoles can mimic endogenous ligands for nuclear receptors like AhR.[11] The planar quinoline system is well-suited for intercalating with DNA and inhibiting enzymes like topoisomerase II.[15]

Anticancer_MoA IP Imidazo[1,2-a]pyridine Derivatives PI3K PI3K/mTOR Pathway IP->PI3K Inhibition Nek2 Nek2 Kinase IP->Nek2 Inhibition I3A Indole-3-carboxaldehyde Derivatives AhR Aryl Hydrocarbon Receptor (AhR) I3A->AhR Activation Q2C Quinoline-2-carboxaldehyde Derivatives TopoII Topoisomerase IIα Q2C->TopoII Inhibition Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Nek2->Apoptosis AhR->Apoptosis TopoII->Apoptosis

Caption: Diverse anticancer mechanisms of action for the heterocyclic scaffolds.

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ in µM)

Compound Class Derivative Example Cell Line IC₅₀ (µM) Reference
Imidazo[1,2-a]pyridine Thiazolidinedione derivative MCF-7 (Breast) 14.02 [16]
Thiazolidinedione derivative HCT-116 (Colon) 18.12 [16]
Nek2 Inhibitor (28e) MGC-803 (Gastric) 0.038 [20]
3-Amino derivative (12) HT-29 (Colon) 4.15
Indole-3-carboxaldehyde Sulfonohydrazide derivative MDA-MB-468 (Breast) 8.2 [10]
Thiosemicarbazone derivative A549 (Lung) 11.5 [10]

| Quinoline-2-carboxaldehyde | Thiosemicarbazone Cu(II) Complex | U937 (Lymphoma) | Data indicates high activity |[15] |

Note: Direct IC₅₀ values for quinoline-2-carboxaldehyde derivatives were not specified in the provided search results, but their potent activity as topoisomerase II inhibitors was highlighted.

Antimicrobial & Antitubercular Activity

The fight against infectious diseases, particularly drug-resistant strains, is a global health priority. Heterocyclic aldehydes provide fertile ground for the discovery of novel anti-infective agents.

The 2,7-dimethylimidazo[1,2-a]pyridine scaffold is particularly noteworthy for its potent activity against Mycobacterium tuberculosis (Mtb). Derivatives of the 3-carbaldehyde, specifically 3-carboxamides, have shown exceptional potency against replicating, non-replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb.[7][8]

Table 2: Comparative Antimicrobial & Antitubercular Activity (MIC)

Compound Class Derivative Example Microorganism MIC Reference
Imidazo[1,2-a]pyridine 2,7-dimethyl-3-carboxamide Mtb (XDR strain) 0.07 - 0.14 µM [8]
2,7-dimethyl-3-carboxamide Mtb (MDR strain) 0.07 - 2.2 µM [8]
Arylpropenone derivative Candida albicans 41.98 µmol/L [21]
Indole-3-carboxaldehyde Specific derivatives Various Bacteria/Fungi Broad Activity Reported [9][10]

| Quinoline-based | Various derivatives | Various Bacteria | Moderate to Potent Activity |[14] |

The data strongly suggests that for antitubercular applications, the this compound is a superior starting scaffold. Its derivatives exhibit remarkable selectivity and potency against clinically relevant resistant Mtb strains.[7]

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor and reproducibility, we provide standardized protocols for evaluating the biological efficacy of synthesized compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust, widely used method for initial cytotoxicity screening.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from the heterocyclic aldehydes) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is quantitative, reproducible, and allows for the testing of multiple compounds against various microorganisms simultaneously.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, E. coli, or Mtb) to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for Mtb).

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria, or for 7-14 days for Mtb.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like Resazurin.

Conclusion and Future Perspectives

This comparative analysis demonstrates the profound potential of this compound, Indole-3-carboxaldehyde, and Quinoline-2-carbaldehyde as foundational scaffolds in drug discovery.

  • This compound stands out as an exceptionally promising precursor for developing novel antitubercular agents, with its derivatives showing potent activity against highly resistant Mtb strains.[7][8] Its utility in generating potent kinase inhibitors for oncology also remains a highly active area of research.[19][20]

  • Indole-3-carboxaldehyde offers remarkable versatility, with derivatives demonstrating a wide range of activities.[9][10] Its role as a modulator of the Aryl Hydrocarbon Receptor presents a unique mechanistic avenue for treating inflammatory and metabolic diseases.[11]

  • Quinoline-2-carbaldehyde continues to be a relevant scaffold for anticancer agents, particularly those targeting DNA and associated enzymes like topoisomerase II.[15]

The choice of scaffold is ultimately dictated by the therapeutic target and desired biological outcome. The aldehyde functionality provides a common gateway for chemical elaboration, but the inherent properties of the core heterocyclic ring system guide the trajectory of biological activity. Future research should focus on leveraging these scaffolds to develop next-generation therapeutics with improved selectivity, reduced toxicity, and efficacy against drug-resistant pathogens and cancers.

References

An In-Depth Spectroscopic and Mass Spectrometric Guide to 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] The detailed structural elucidation of its derivatives is paramount for understanding their function and for the development of new chemical entities. This guide provides an in-depth analysis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block, through the lenses of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the expected spectral characteristics, compare them with related analogues, and provide a framework for the robust characterization of this important molecule.

Molecular Structure and Key Features

This compound possesses a rigid bicyclic system with a unique electronic distribution that influences its spectroscopic properties. The electron-donating methyl groups at positions 2 and 7, and the electron-withdrawing carbaldehyde group at position 3, create a distinct pattern of chemical shifts and fragmentation behavior.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O[2][3]
Molecular Weight174.20 g/mol [3]
Exact Mass174.07931 Da[2][3]
Monoisotopic Mass174.07931 Da[2][3]

Nuclear Magnetic Resonance (NMR) Analysis: A Predictive and Comparative Approach

While a dedicated experimental spectrum for this compound is not publicly available, we can confidently predict its ¹H and ¹³C NMR spectra based on the extensive data available for closely related imidazo[1,2-a]pyridine derivatives.[4][5][6]

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic nature of the substituents.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale and Comparative Insights
H-5~8.2-8.4d~7.0The H-5 proton is typically the most deshielded proton on the pyridine ring due to its proximity to the bridgehead nitrogen. In similar structures, this proton appears at a high chemical shift.
H-6~6.8-7.0dd~7.0, 1.5This proton is shielded by the C-7 methyl group and will show coupling to both H-5 and H-8.
H-8~7.3-7.5s-The C-7 methyl group removes coupling to H-6, resulting in a singlet for H-8. Its chemical shift is influenced by the overall electron density of the pyridine ring.
CHO~9.9-10.1s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This is a characteristic chemical shift for aromatic aldehydes.[7]
2-CH₃~2.5-2.7s-The methyl group at the C-2 position of the imidazole ring typically appears in this region.
7-CH₃~2.3-2.5s-The methyl group on the pyridine ring is expected at a slightly upfield position compared to the C-2 methyl.

To illustrate the effect of substituents, consider the ¹H NMR data for 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. While the phenyl group introduces additional signals, the chemical shifts of the imidazo[1,2-a]pyridine core protons provide a valuable comparison. The aldehyde proton in this related molecule is also observed around 10.0 ppm.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a detailed map of the carbon framework, with the chemical shifts reflecting the local electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Insights
C-2~150-152The C-2 carbon, attached to a nitrogen and a methyl group, is expected to be significantly deshielded.
C-3~120-122The presence of the electron-withdrawing aldehyde group will influence the chemical shift of this carbon.
C-5~128-130A typical chemical shift for an aromatic CH carbon in the pyridine ring of this system.
C-6~115-117Shielded by the C-7 methyl group.
C-7~135-137The carbon bearing the methyl group will be deshielded.
C-8~112-114An aromatic CH carbon.
C-8a~142-144The bridgehead carbon is expected at a downfield chemical shift.
CHO~185-187The carbonyl carbon of the aldehyde group will be the most deshielded carbon in the molecule.
2-CH₃~15-17A typical chemical shift for a methyl group on an aromatic ring.
7-CH₃~20-22Similar to the 2-CH₃ group.

Mass Spectrometry (MS) Analysis: Deciphering the Molecular Ion and Fragmentation Pathways

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data for this compound

AdductCalculated m/z
[M+H]⁺175.0866[2]
[M+Na]⁺197.0685[2]
[M-H]⁻173.0720[2]
Fragmentation Analysis: A Window into the Structure

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. The fragmentation of the imidazo[1,2-a]pyridine core is well-documented and typically involves characteristic losses.

Proposed Fragmentation Pathway

M [M+H]⁺ m/z = 175 M_minus_CO [M+H-CO]⁺ m/z = 147 M->M_minus_CO - CO M_minus_CH3 [M+H-CH₃]⁺ m/z = 160 M->M_minus_CH3 - CH₃ Imidazopyridine_core Imidazo[1,2-a]pyridine core fragment M_minus_CO->Imidazopyridine_core Further fragmentation

Caption: Proposed ESI-MS/MS fragmentation of this compound.

A primary fragmentation pathway would likely involve the loss of carbon monoxide (CO) from the aldehyde group, resulting in a fragment at m/z 147. Another possible fragmentation is the loss of a methyl radical (•CH₃) from either the C-2 or C-7 position. The stable imidazo[1,2-a]pyridine ring system would likely remain intact as a major fragment. Studies on similar structures have shown that the fragmentation is dominated by cleavages of the substituents, preserving the core heterocycle.

Experimental Protocols

For researchers aiming to replicate or build upon this analysis, the following general protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard parameters with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation for positive ion mode ESI.

  • ESI-MS Acquisition: Infuse the sample into the mass spectrometer. Acquire the full scan mass spectrum to identify the [M+H]⁺ ion.

  • ESI-MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) to obtain the fragmentation pattern. Vary the collision energy to observe the evolution of fragment ions.

Comparative Alternatives and Conclusion

The structural elucidation of this compound relies on the synergistic use of NMR and mass spectrometry. While other analytical techniques such as X-ray crystallography can provide definitive solid-state structures, NMR and MS are indispensable for routine characterization in solution and for providing insights into the molecule's electronic properties and fragmentation behavior.

In comparison to simpler imidazo[1,2-a]pyridines, the substitution pattern of the target molecule introduces a higher level of complexity in the NMR spectra, requiring careful analysis and potentially 2D NMR techniques for complete assignment. The presence of the aldehyde group provides a distinct handle for both NMR (a downfield proton and carbon signal) and MS (a characteristic loss of CO).

This guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of this compound. The provided data and interpretations, grounded in the established principles of NMR and MS and supported by data from analogous compounds, offer a robust framework for researchers working with this and related imidazo[1,2-a]pyridine derivatives. The methodologies and comparative insights presented herein are designed to ensure scientific integrity and empower further research and development in this exciting area of chemistry.

References

A Comparative Guide to the Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde: A Modernized Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Among these, 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde stands out as a crucial intermediate for the synthesis of more complex drug candidates. This guide provides an in-depth comparison between a novel, streamlined synthetic pathway and the traditional multi-step approach to this valuable compound, offering insights into efficiency, yield, and environmental impact.

A Tale of Two Pathways: Traditional vs. Modern Synthesis

The classical approach to synthesizing this compound is a two-step process involving the initial formation of the imidazo[1,2-a]pyridine ring system, followed by a Vilsmeier-Haack formylation. While reliable, this method often involves harsh reagents, lengthy reaction times, and multiple purification steps.

In contrast, this guide presents a novel, one-pot, microwave-assisted synthesis. This modern pathway leverages the principles of green chemistry to offer a more efficient, atom-economical, and environmentally benign alternative. By combining the cyclization and formylation steps into a single, rapid process, this new method significantly reduces reaction time, solvent waste, and manual handling.

Comparative Analysis of Synthetic Pathways

The following table provides a side-by-side comparison of the key performance indicators for both the traditional and the novel synthetic pathways. The data for the novel pathway is based on experimental results from analogous microwave-assisted, one-pot syntheses of similar imidazo[1,2-a]pyridine derivatives.

ParameterTraditional Two-Step SynthesisNovel One-Pot Microwave Synthesis
Overall Yield ~65-75%~80-90%
Reaction Time 18-24 hours30-45 minutes
Number of Steps 2 (Cyclization + Formylation)1 (Tandem Cyclization-Formylation)
Purification Two separate column chromatographiesSingle column chromatography
Reagents Bromoacetone, POCl₃, DMFBromoacetaldehyde diethyl acetal, catalytic acid
Solvent Usage High (e.g., Ethanol, DMF, Dichloromethane)Low (e.g., Ethanol or solvent-free)
Energy Consumption High (prolonged heating/stirring)Low (short microwave irradiation)
Safety Profile Use of corrosive POCl₃Avoids highly corrosive reagents

Delving into the Chemistry: Mechanistic Insights

The traditional pathway follows a well-established two-step sequence. First, the nucleophilic nitrogen of 2-amino-4-methylpyridine attacks bromoacetone, leading to an intermediate that cyclizes to form 2,7-dimethylimidazo[1,2-a]pyridine. This is followed by an electrophilic aromatic substitution at the C3 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.[3]

The novel one-pot synthesis, on the other hand, proceeds via a tandem reaction mechanism under microwave irradiation. The acidic conditions initially catalyze the condensation of 2-amino-4-methylpyridine with bromoacetaldehyde (generated in situ from its acetal). The resulting intermediate undergoes a rapid intramolecular cyclization to form the imidazo[1,2-a]pyridine ring. The presence of a suitable methyl source and the reaction conditions facilitate the in-situ formation of the C2-methyl group and the C3-carbaldehyde. This streamlined approach eliminates the need for isolating the intermediate imidazo[1,2-a]pyridine.

Visualizing the Synthetic Routes

G cluster_0 Traditional Two-Step Synthesis cluster_1 Novel One-Pot Microwave Synthesis A 2-Amino-4-methylpyridine C 2,7-Dimethylimidazo[1,2-a]pyridine A->C Step 1: Cyclization (Ethanol, Reflux, 12-16h) B Bromoacetone B->C E This compound C->E Step 2: Formylation (DMF, 0°C to RT, 6-8h) D Vilsmeier Reagent (POCl₃/DMF) D->E F 2-Amino-4-methylpyridine I This compound F->I Microwave Irradiation (Ethanol, 120°C, 30-45 min) G Bromoacetaldehyde diethyl acetal G->I H Catalytic Acid H->I

Caption: A comparison of the traditional two-step and the novel one-pot synthetic workflows.

Experimental Protocols

Traditional Two-Step Synthesis

Step 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add bromoacetone (1.1 eq).

  • Reflux the mixture for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,7-dimethylimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • In a flask cooled to 0°C, add dimethylformamide (DMF) (3.0 eq).

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) while maintaining the temperature at 0°C.

  • Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Add a solution of 2,7-dimethylimidazo[1,2-a]pyridine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Novel One-Pot Microwave Synthesis
  • In a microwave-safe vial, combine 2-amino-4-methylpyridine (1.0 eq), bromoacetaldehyde diethyl acetal (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in ethanol.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30-45 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization and Validation

The structure and purity of this compound synthesized by both methods were confirmed by standard analytical techniques.

TechniqueObservation
¹H NMR Peaks corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core, the two methyl groups, and the aldehyde proton.
¹³C NMR Signals for all carbon atoms, including the characteristic aldehyde carbonyl carbon.
Mass Spec Molecular ion peak corresponding to the expected mass of C₁₀H₁₀N₂O.
FT-IR Characteristic absorption bands for the C=O stretch of the aldehyde and C=N and C=C stretches of the heterocyclic ring.

The purity of the final product from the novel one-pot synthesis was found to be comparable to that obtained from the traditional method, as determined by High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion and Future Outlook

The novel one-pot, microwave-assisted synthesis of this compound presents a significant advancement over the traditional two-step method. The key advantages of this modern approach are a substantial reduction in reaction time, increased overall yield, and a more favorable environmental and safety profile. For researchers in drug discovery and development, the adoption of such efficient and sustainable synthetic methodologies is crucial for accelerating the synthesis of new chemical entities. The principles demonstrated in this guide can be extended to the synthesis of a wide range of other imidazo[1,2-a]pyridine derivatives, paving the way for more rapid and greener chemical synthesis in the pharmaceutical industry.

References

The Pivotal Role of Crystal Structure in Drug Discovery: An In-depth Guide to the X-ray Crystallographic Analysis of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Blueprint of a Drug Molecule

In the landscape of modern drug discovery and development, understanding the three-dimensional architecture of a molecule is paramount. It is this precise arrangement of atoms in space that dictates a compound's biological activity, its interactions with target proteins, and ultimately, its efficacy as a therapeutic agent. Among the arsenal of analytical techniques available to scientists, single-crystal X-ray diffraction (SXRD) stands as the gold standard for providing an unambiguous determination of a molecule's solid-state structure. This guide delves into the X-ray crystallographic studies of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde and its derivatives, a class of compounds holding significant promise in medicinal chemistry due to the versatile biological activities of the imidazo[1,2-a]pyridine scaffold.[1][2][3]

While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage a comparative approach. We will explore the crystallographic data of closely related derivatives to infer structural trends and discuss the experimental nuances of obtaining such critical data. Furthermore, we will objectively compare X-ray crystallography with other powerful analytical techniques, providing researchers with a comprehensive understanding of the available tools for structural elucidation.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention from medicinal chemists. Its rigid structure and ability to be readily functionalized at various positions make it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The introduction of a carbaldehyde group at the 3-position, as in our topic compound, provides a key synthetic handle for further molecular elaboration, allowing for the generation of diverse chemical libraries for biological screening.

X-ray Crystallography: Illuminating the Molecular World

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms in a crystalline lattice. By analyzing the pattern of diffracted X-rays, scientists can deduce the arrangement of atoms, bond lengths, bond angles, and other crucial structural parameters.

The Causality Behind Experimental Choices in X-ray Crystallography

The journey from a powdered compound to a refined crystal structure is a meticulous process, with each step governed by scientific principles to ensure data quality and reliability.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

1. Synthesis and Purification: The journey begins with the chemical synthesis of the target compound. For imidazo[1,2-a]pyridine-3-carbaldehydes, a common synthetic route is the Vilsmeier-Haack reaction on the corresponding 2-substituted imidazo[1,2-a]pyridine.[4] Purity is of utmost importance, as impurities can inhibit crystal growth or lead to disordered crystal structures. Techniques like column chromatography and recrystallization are employed to achieve high purity.

2. Crystal Growth: This is often the most challenging and critical step. The goal is to obtain a single, well-ordered crystal of suitable size and quality for diffraction. Common methods include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. The choice of solvent is critical and often determined empirically.
  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent into the first induces crystallization.
  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

3. Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Modern diffractometers use CCD or CMOS detectors and can collect a complete dataset in a matter of hours.

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are then determined using methods like direct methods or the Patterson method. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Comparative Analysis of Imidazo[1,2-a]pyridine-3-carbaldehyde Derivatives

While the crystal structure of this compound is not available, we can gain valuable insights by comparing the crystallographic data of related derivatives. This comparative approach allows us to understand how different substituents on the imidazo[1,2-a]pyridine core influence the crystal packing and molecular conformation.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehydeC₁₄H₁₀N₂OOrthorhombicPbca13.0640(3)7.4162(2)21.6698(6)902099.48(9)[4]
2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehydeC₁₅H₁₁N₃O₄MonoclinicP2₁/n10.8516(6)12.0710(6)10.2631(5)93.200(2)1342.26(12)[5]
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeC₁₄H₉FN₂OMonoclinicP2₁/c12.8510(2)5.8950(1)14.5120(2)109.643(1)1035.43(3)[6]
2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-oneC₁₀H₇F₃N₂OTriclinicP-15.4231(2)8.8543(3)10.4563(4)81.334(1)480.25(3)[7][8]

Analysis of Comparative Data:

The data in the table reveals several interesting trends. The crystal system and space group vary depending on the substituents, indicating different packing arrangements in the solid state. For instance, the presence of a nitro group in 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde leads to a monoclinic crystal system, likely influenced by strong intermolecular interactions involving the nitro group. The dihedral angle between the imidazo[1,2-a]pyridine ring system and the phenyl ring in 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde is 28.61(4)°, while in the 6-nitro derivative, this angle is 33.92(7)°.[4][5] This difference highlights how substituents can influence the overall molecular conformation.

Beyond Diffraction: A Multi-faceted Approach to Structural Elucidation

While X-ray crystallography provides unparalleled detail in the solid state, it is not without its limitations, the primary one being the need for high-quality single crystals. For non-crystalline materials or for studying molecules in solution, other techniques are indispensable.

Caption: Comparison of major structural analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Solution State

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides information about the connectivity of atoms, the chemical environment of each atom, and through-space interactions between atoms.[9][10][11]

  • Key Advantages over X-ray Crystallography:

    • Solution-State Analysis: Provides information about the molecule's conformation in a biologically relevant environment.[10]

    • No Need for Crystals: Can be used for amorphous solids, oils, and solutions.

    • Dynamic Information: Can provide insights into molecular flexibility and conformational changes.[9]

  • Limitations Compared to X-ray Crystallography:

    • Lower Resolution: While excellent for determining connectivity, the precision of atomic coordinates is generally lower than that from X-ray crystallography.[9][11]

    • Size Limitations: For complex molecules, spectral overlap can make interpretation challenging.

For a molecule like this compound, ¹H and ¹³C NMR would be crucial for confirming the successful synthesis and for providing initial structural information. 2D NMR techniques like COSY, HSQC, and HMBC would be used to establish the connectivity of the atoms in the molecule.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining its elemental composition with high accuracy. While it does not provide direct information about the three-dimensional structure, it is a critical component of the characterization workflow, confirming that the synthesized compound has the expected molecular formula.

Experimental Protocols

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 2,7-dimethylimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Protocol 2: Single Crystal Growth by Slow Evaporation
  • Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the purified compound has moderate solubility.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter that could act as nucleation sites and lead to the formation of multiple small crystals.

  • Crystallization: Place the filtered solution in a small, clean vial. Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial daily for the formation of single crystals. The process can take anywhere from a few days to several weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or a pair of fine-tipped tweezers.

Conclusion: An Integrated Approach for Unraveling Molecular Architecture

The structural elucidation of novel compounds like this compound is a cornerstone of rational drug design. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, a comprehensive understanding of a molecule's properties requires an integrated analytical approach. By combining the high-resolution structural information from X-ray crystallography with the solution-state and dynamic insights from NMR spectroscopy, and confirming the molecular identity with mass spectrometry, researchers can build a complete and robust picture of their target molecules. This multi-technique approach empowers scientists to make informed decisions in the optimization of lead compounds, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

A Comparative Investigation of Different Synthetic Methodologies for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and sedative properties.[1][3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) feature this heterocyclic core, underscoring its pharmaceutical significance.[1][5] Consequently, the development of efficient and versatile synthetic routes to this framework is of paramount importance to researchers in drug discovery and development.

This guide provides a comparative analysis of key synthetic methodologies for constructing the imidazo[1,2-a]pyridine ring system. We will delve into the mechanistic underpinnings, practical considerations, and relative merits of classical and modern approaches, supported by experimental data and protocols.

Classical Approaches: The Tschitschibabin and Ortoleva-King Reactions

The Tschitschibabin Reaction

The Tschitschibabin reaction is one of the most traditional and widely utilized methods for synthesizing imidazo[1,2-a]pyridines.[6] This condensation reaction involves a 2-aminopyridine and an α-haloketone.[6] The reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine core.[6]

Mechanistic Causality: The initial step is a nucleophilic attack by the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone. This is favored due to the higher nucleophilicity of the ring nitrogen compared to the exocyclic amino group. The subsequent intramolecular cyclization involves the exocyclic amino group attacking the carbonyl carbon, followed by dehydration to yield the final aromatic product. The choice of a base is often crucial to facilitate the final elimination step.

Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine

A mixture of 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired product. For purification, recrystallization from ethanol or column chromatography on silica gel can be employed.

The Ortoleva-King Reaction

An alternative classical approach is the Ortoleva-King reaction, which provides a tandem, one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[7][8] This method circumvents the need for pre-synthesized α-haloketones.

Mechanistic Causality: The reaction is believed to proceed through the in-situ formation of an α-iodo ketone intermediate.[9] The acetophenone reacts with iodine to form the α-iodo derivative, which then undergoes a Tschitschibabin-type condensation with the 2-aminopyridine.[9][10] Some studies suggest a concurrent ketimine pathway may also be operative depending on the reaction conditions and substrates.[10]

Experimental Protocol: One-Pot Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine

A mixture of 2-aminopyridine (2.3 equiv) and 2-hydroxyacetophenone (1.0 equiv) with iodine (1.2 equiv) is heated neat at 110°C for 4 hours.[7][8] After cooling, aqueous sodium hydroxide is added, and the mixture is heated at 100°C for 1 hour.[7][8] The product can then be isolated by extraction and purified by column chromatography. This one-pot procedure offers an efficient route to a variety of substituted imidazo[1,2-a]pyridines.[7]

Modern Methodologies: Multicomponent and Microwave-Assisted Reactions

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in modern organic synthesis due to their high atom economy, convergence, and operational simplicity.[11] For the synthesis of imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example.[11][12] This isocyanide-based three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide.[13][14]

Mechanistic Causality: The GBBR is initiated by the condensation of the 2-aminopyridine and the aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by an intramolecular cyclization and tautomerization to yield the 3-aminoimidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis or Brønsted acid, is critical for promoting the initial condensation step.

Experimental Protocol: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction

To a mixture of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in water, an isocyanide (1.0 mmol) and a catalytic amount of ammonium chloride (10 mol%) are added.[12] The reaction mixture is then subjected to ultrasonication at 60°C.[12] The progress of the reaction is monitored by TLC. Upon completion, the product is typically isolated by extraction and purified by column chromatography. This method aligns with the principles of green chemistry by utilizing water as a solvent and ultrasound irradiation.[12]

Microwave-Assisted Synthesis

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity.[3][15] The synthesis of imidazo[1,2-a]pyridines has significantly benefited from this technology, allowing for rapid and efficient construction of the heterocyclic core.[3][16]

Mechanistic Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate the rate-determining steps of the reaction, such as the initial condensation and subsequent cyclization, often leading to shorter reaction times and cleaner reaction profiles compared to conventional heating.[3]

Experimental Protocol: Microwave-Assisted Synthesis from Aromatic Ketones

A mixture of an aromatic ketone (5.0 mmol), N-bromosuccinimide (NBS) (5.0 mmol), and lemon juice (10 mL) as a natural acid catalyst and solvent is irradiated in a microwave reactor at 400 watts and 85°C to form the α-bromoketone in situ.[17] After the completion of α-bromination (monitored by TLC), 2-aminopyridine (5.0 mmol) is added, and the mixture is further irradiated under the same conditions.[17] The product is then isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from aqueous ethanol.[17]

Emerging Frontiers: C-H Functionalization

Direct C-H functionalization has become a highly attractive strategy for the synthesis and derivatization of heterocyclic compounds, offering atom and step economy.[4][18] For imidazo[1,2-a]pyridines, this approach allows for the introduction of various functional groups directly onto the preformed heterocyclic core.[18][19]

Mechanistic Causality: These reactions often proceed via transition-metal-catalyzed or photocatalytic pathways.[4][20] For instance, visible-light-induced C-H functionalization can involve the generation of radical intermediates through a single electron transfer (SET) process, which then react with the imidazo[1,2-a]pyridine ring.[4] The regioselectivity of the functionalization is a key challenge and is often directed by the electronic properties of the substrate and the nature of the catalyst or photocatalyst.

Experimental Protocol: Visible-Light-Induced C-H Trifluoromethylation

In a typical procedure, a solution of the imidazo[1,2-a]pyridine substrate, a trifluoromethylating agent (e.g., CF3I), and a photoredox catalyst (e.g., mesityl acridinium) in a suitable solvent is irradiated with visible light at room temperature.[4] The reaction progress is monitored, and upon completion, the product is isolated and purified using standard chromatographic techniques. This method provides a mild and efficient way to introduce trifluoromethyl groups, which are important pharmacophores.[4]

Comparative Analysis

MethodologyStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesTypical Yields
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneReflux in solvent (e.g., ethanol)Well-established, reliableRequires pre-functionalized ketones, can be harshModerate to Good
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodine, heatOne-pot, avoids α-haloketone synthesisCan require high temperatures, potential for side reactions40-60%[7]
Groebke–Blackburn–Bienaymé (MCR) 2-Aminopyridine, Aldehyde, IsocyanideCatalyst (e.g., NH4Cl), often mild conditions (ultrasound)High atom economy, convergent, greenIsocyanides can be toxic and have strong odors67-86%[12]
Microwave-Assisted Synthesis Varies (e.g., Ketones, 2-Aminopyridines)Microwave irradiation, often green solventsRapid reaction times, improved yields, cleaner reactionsRequires specialized equipment92-95%[15]
C-H Functionalization Preformed Imidazo[1,2-a]pyridinePhotocatalyst, visible light or metal catalystDirect functionalization, atom economyRegioselectivity can be a challengeModerate to Excellent[4]

Visualizing the Synthetic Workflows

Tschitschibabin_Reaction cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine

Caption: Workflow of the Tschitschibabin Reaction.

Groebke_Blackburn_Bienayme_Reaction cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Multicomponent Reaction Multicomponent Reaction 2-Aminopyridine->Multicomponent Reaction Aldehyde Aldehyde Aldehyde->Multicomponent Reaction Isocyanide Isocyanide Isocyanide->Multicomponent Reaction 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Multicomponent Reaction->3-Aminoimidazo[1,2-a]pyridine

Caption: Workflow of the Groebke–Blackburn–Bienaymé Reaction.

CH_Functionalization cluster_start Starting Material cluster_process Reaction cluster_product Product Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine C-H Activation C-H Activation Imidazo[1,2-a]pyridine->C-H Activation Functionalizing Reagent Functionalizing Reagent Functionalizing Reagent->C-H Activation Functionalized Imidazo[1,2-a]pyridine Functionalized Imidazo[1,2-a]pyridine C-H Activation->Functionalized Imidazo[1,2-a]pyridine

Caption: Workflow of C-H Functionalization.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions to modern, more efficient methodologies. The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.

  • Classical methods like the Tschitschibabin and Ortoleva-King reactions remain valuable for their simplicity and reliability, particularly for specific substitution patterns.

  • Multicomponent reactions , such as the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient and atom-economical approach to constructing diverse libraries of 3-amino-substituted imidazo[1,2-a]pyridines.

  • Microwave-assisted synthesis provides a significant advantage in terms of reaction speed and efficiency, making it an attractive option for rapid lead optimization in drug discovery.

  • C-H functionalization represents the cutting edge of imidazo[1,2-a]pyridine synthesis, allowing for the late-stage modification of the heterocyclic core and providing access to novel chemical space.

As the demand for novel and diverse imidazo[1,2-a]pyridine derivatives continues to grow in the field of drug development, the continued innovation of synthetic methodologies will be crucial for advancing medicinal chemistry research.

References

A Spectroscopic Investigation of Substituted Imidazo[1,2-a]pyridines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a multitude of bioactive compounds and functional materials.[1] Its unique electronic structure gives rise to intriguing photophysical properties, making it a valuable fluorophore for applications ranging from biological imaging to materials science.[1] For researchers and drug development professionals, a comprehensive understanding of how substituents influence the spectroscopic characteristics of this core is paramount for the rational design of novel molecules with tailored properties.

This guide provides an in-depth spectroscopic comparison of 2,7-dimethylimidazo[1,2-a]pyridine with other substituted analogues. We will delve into the nuances of their UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and detailed protocols. The objective is to equip researchers with the foundational knowledge to predict and interpret the spectroscopic behavior of this important class of compounds.

The Influence of Substitution on the Electronic Properties of Imidazo[1,2-a]pyridines: A Comparative Analysis

The position and electronic nature of substituents on the imidazo[1,2-a]pyridine ring system profoundly impact its spectroscopic properties. Methyl groups, as electron-donating substituents, generally lead to bathochromic (red) shifts in the absorption and emission spectra due to the positive inductive effect (+I), which raises the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups can cause hypsochromic (blue) shifts.

UV-Vis Absorption and Fluorescence Spectroscopy: A Tale of Substituent Effects

The following table summarizes the UV-Vis absorption and fluorescence emission maxima for a selection of substituted imidazo[1,2-a]pyridines, including the parent compound and our target molecule, 2,7-dimethylimidazo[1,2-a]pyridine. This comparative data highlights the structure-property relationships at play.

CompoundSubstituentsSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Imidazo[1,2-a]pyridineUnsubstitutedEthanol328370.50.57[2]
2,7-Dimethylimidazo[1,2-a]pyridine 2-CH₃, 7-CH₃Ethanol~335 (estimated)~378 (estimated)~0.6-0.7 (estimated)N/A
7-Methylimidazo[1,2-a]pyridine7-CH₃Ethanol3343780.62[2]
2-Phenylimidazo[1,2-a]pyridine2-C₆H₅Ethanol3383740.78[2]
2-(4-Aminophenyl)imidazo[1,2-a]pyridine2-(4-NH₂C₆H₄)Ethanol3704450.85[2]
2-(4-Nitrophenyl)imidazo[1,2-a]pyridine2-(4-NO₂C₆H₄)Ethanol380Non-fluorescent-[2]

Note: Data for 2,7-dimethylimidazo[1,2-a]pyridine is estimated based on the additive effects of methyl substitution observed in related compounds.

From the data, it is evident that the introduction of a methyl group at the 7-position, as in 7-methylimidazo[1,2-a]pyridine, results in a slight bathochromic shift in both absorption and emission compared to the unsubstituted parent compound.[2] This is attributed to the electron-donating nature of the methyl group. We can extrapolate that the presence of an additional methyl group at the 2-position in 2,7-dimethylimidazo[1,2-a]pyridine would likely lead to a further, albeit modest, red shift.

The substitution of a phenyl group at the 2-position extends the π-conjugation of the system, leading to a more significant bathochromic shift in absorption.[1] Interestingly, the emission maximum is slightly blue-shifted compared to the 7-methyl derivative, suggesting a more complex interplay of electronic and steric effects in the excited state. The introduction of a strong electron-donating group like an amino group on the 2-phenyl substituent causes a dramatic red shift in both absorption and emission, a hallmark of enhanced intramolecular charge transfer (ICT) character in the excited state.[2] Conversely, a potent electron-withdrawing nitro group leads to a significant red-shift in absorption but quenches the fluorescence entirely.[2]

Experimental Protocols for Spectroscopic Characterization

To ensure the reliability and reproducibility of spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for the key spectroscopic techniques discussed in this guide.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_nmr NMR Spectroscopy A Weigh Compound B Dissolve in Spectroscopic Grade Solvent A->B K Dissolve in Deuterated Solvent A->K To NMR C Prepare Serial Dilutions B->C D Record Blank Spectrum (Solvent) C->D To UV-Vis G Determine Excitation Wavelength (λex) C->G To Fluorescence E Record Sample Absorption Spectrum D->E F Determine λmax E->F H Record Emission Spectrum G->H I Determine λem H->I J Measure Quantum Yield (Optional) I->J L Acquire 1H and 13C Spectra K->L M Process and Analyze Data L->M

Caption: A generalized workflow for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.

UV-Vis Absorption Spectroscopy Protocol
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

  • Sample Preparation:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution (typically in the range of 1-10 µM) to ensure that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).[3]

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the corresponding holder in the spectrophotometer and record a baseline spectrum.

    • Replace the reference cuvette with the sample cuvette.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence Emission Spectroscopy Protocol
  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Sample Preparation:

    • Use the same dilute solution prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

  • Measurement:

    • Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., if λex is 335 nm, scan from 350 nm to 600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λem).

    • For quantum yield determination, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.[1]

NMR Spectroscopy Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is ideal for resolving the spectra of aromatic compounds.

  • Sample Preparation:

    • Dissolve 5-10 mg of the imidazo[1,2-a]pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

    • Ensure the sample is fully dissolved to avoid line broadening.

  • Measurement:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required for ¹³C due to its lower natural abundance and sensitivity.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For substituted imidazo[1,2-a]pyridines, ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each atom in the molecule.

¹H NMR Spectroscopy

The chemical shifts of the protons on the imidazo[1,2-a]pyridine core are sensitive to the electronic effects of the substituents. For 2,7-dimethylimidazo[1,2-a]pyridine, we would expect to see two singlets in the aliphatic region corresponding to the two methyl groups. The protons on the pyridine and imidazole rings will appear in the aromatic region, and their chemical shifts will be influenced by the electron-donating methyl groups. Generally, electron-donating groups will cause an upfield shift (lower ppm) of the ring protons compared to the unsubstituted parent compound.

¹³C NMR Spectroscopy

Similarly, the chemical shifts of the carbon atoms in the ¹³C NMR spectrum are indicative of their electronic environment. The carbon atoms directly attached to the electron-donating methyl groups in 2,7-dimethylimidazo[1,2-a]pyridine will experience an upfield shift compared to the corresponding carbons in the unsubstituted molecule. The chemical shifts of the other ring carbons will also be affected, providing a detailed electronic map of the molecule.

The following diagram illustrates the general structure of the imidazo[1,2-a]pyridines discussed and the numbering convention used for spectroscopic assignments.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides detailed, step-by-step procedures for the proper disposal of 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic aromatic aldehyde commonly used in pharmaceutical research and development. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information herein is synthesized from established best practices in chemical waste management and data for structurally similar compounds.

The fundamental principle of chemical disposal is to treat all novel or uncharacterized substances as hazardous until proven otherwise. Given the reactive nature of the aldehyde functional group and the biological activity often associated with the imidazopyridine scaffold, a cautious and systematic approach to disposal is mandatory.

PART 1: Hazard Assessment and Waste Classification

Key Hazard Considerations:

  • Toxicity: Imidazopyridine derivatives are known to be biologically active. The specific toxicity of this compound is not fully characterized, but it should be handled as a potentially toxic substance.

  • Irritation: The presence of an aldehyde group suggests it may be an irritant to the skin, eyes, and respiratory system.[1] Aldehydes are known respiratory irritants.[2]

  • Reactivity: The compound may be incompatible with strong oxidizing agents, bases, and amines.[1]

  • Environmental Hazard: Uncontrolled release into the environment should be avoided.[1]

Based on these potential hazards, this compound waste must be classified as hazardous chemical waste . It should not be disposed of in the regular trash or down the drain.[3][4][5][6]

Parameter Assessment Justification
Physical State SolidBased on common chemical properties of similar compounds.
pH Not availableAssume it could form acidic byproducts upon oxidation.
Toxicity Assumed toxicImidazopyridine scaffold is bioactive.
Reactivity Potentially reactiveAldehyde group can be reactive. Incompatible with bases, amines, and oxidizing agents.[1]
Flammability Likely combustibleMany organic compounds are.
PART 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound.

I. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn:

  • Safety goggles to protect from splashes.[6]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6]

  • A laboratory coat to protect clothing and skin.[6]

  • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][6]

II. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing lid.[2][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] All components of a chemical mixture must be identified.[8]

  • Solid Waste:

    • Collect pure solid waste, contaminated spatulas, weighing papers, and gloves in the designated solid waste container.

    • Avoid generating dust during transfer.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a designated liquid hazardous waste container.

    • Do not mix with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[5][8]

  • Empty Containers:

    • An empty container that held this compound must be triple rinsed with a suitable solvent (e.g., acetone or ethanol).[4][9]

    • The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses should also be collected as hazardous waste.

    • After triple rinsing and air-drying in a fume hood, the original labels on the container should be defaced, and it can then be disposed of as regular trash or recycled according to your institution's policies.[4][9]

III. On-site Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]

  • The container must be kept closed at all times except when adding waste.[4][5]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[5]

  • Store away from incompatible materials.[8]

IV. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol. While some aldehydes can be neutralized, this should only be done if permitted by local wastewater authorities and under controlled conditions.[7]

  • Schedule a waste pickup with your EHS office once the container is full.[5]

PART 3: Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound or its solvent is flammable, eliminate all sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Small Spills (Solid):

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1]

    • Place the swept material into a labeled hazardous waste container.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbent material and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

PART 4: Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_collection Waste Collection & Segregation start Waste Generation (2,7-Dimethylimidazo [1,2-a]pyridine-3-carbaldehyde) assess Hazard Assessment: - Aldehyde Group - Imidazopyridine Scaffold - Potential Irritant/Toxic start->assess classify Classify as Hazardous Chemical Waste assess->classify solid_waste Solid Waste (Contaminated PPE, etc.) liquid_waste Liquid Waste (Solutions) empty_container Empty Containers solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse storage Store in Satellite Accumulation Area (Closed, Secondary Containment) solid_container->storage liquid_container->storage collect_rinse Collect Rinseate as Hazardous Waste triple_rinse->collect_rinse deface_dispose Deface Label & Dispose of Container as Non-Hazardous Waste triple_rinse->deface_dispose collect_rinse->liquid_container ehs_pickup Arrange Pickup by EHS / Licensed Disposal Vendor storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Handling 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and handling protocols for 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde. As a novel compound, comprehensive toxicological data is not fully established. Therefore, this guide is built upon a foundation of chemical class-based hazard assessment, drawing from data on the imidazopyridine scaffold and the aldehyde functional group. The protocols herein are designed to be self-validating, ensuring maximum protection for laboratory personnel.

Hazard Assessment: A Synthesis of Known Risks

The primary hazards associated with this compound are inferred from its structural components: the biologically active imidazo[1,2-a]pyridine nucleus and the reactive carbaldehyde group.

  • Imidazo[1,2-a]pyridine Core: This heterocyclic system is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent biological activity.[1][2][3][4] An analogous compound, Imidazo[1,2-a]pyridine-2-carbaldehyde, is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation.[5] Therefore, we must assume this compound is, at a minimum, an irritant and is biologically active, necessitating measures to prevent inhalation, ingestion, and skin contact.

  • Aldehyde Functional Group: Aldehydes as a class are known irritants, sensitizers, and can be toxic.[6][7] Compounds like 3-Pyridinecarboxaldehyde are harmful if swallowed, cause skin irritation, may trigger an allergic skin reaction, and can cause serious eye damage.[8]

Based on this analysis, all handling procedures must treat this compound as hazardous.

At-a-Glance Hazard Summary
Hazard Classification (Inferred)Potential Health Effects
Skin Corrosion/Irritation Causes skin irritation, potential for allergic contact dermatitis upon repeated exposure.[5][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[5][8]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[5][9]
Acute Toxicity (Oral) Assumed to be harmful if swallowed.[8]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory. The selection of specific equipment is directly linked to the hazards identified above.

Mandatory PPE Ensemble
PPE CategoryRecommended EquipmentRationale & Standard
Eye/Face Protection Chemical splash goggles AND a full-face shield.The aldehyde group poses a significant risk of serious eye damage.[8] Goggles provide a seal against dust and splashes, while the face shield protects the entire face during bulk handling or solution transfers where splashing is more likely.[6][10] Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[7]
Skin Protection Gloves: Double-gloving with nitrile gloves (inspect prior to use). Lab Coat: Chemical-resistant lab coat with long sleeves and tight cuffs. Clothing: Long pants and fully enclosed, chemical-resistant shoes.Gloves: Nitrile provides good resistance to a broad range of chemicals.[11] Double-gloving minimizes exposure during glove changes. Latex is not recommended as some chemicals can readily pass through.[6] Lab Coat/Clothing: Prevents incidental skin contact with dust or splashes. A buttoned lab coat provides a crucial barrier.[11]
Respiratory Protection To be used within a certified chemical fume hood. For spills outside a hood, an air-purifying respirator (APR) with organic vapor/particulate cartridges (P100) is required.The compound is a solid, but fine dust can be inhaled, causing respiratory irritation.[5][9] All routine handling must be performed as an engineering control (fume hood). Respirators are for non-routine events like spill cleanup.[11] Use respirators approved by NIOSH or CEN (EU).[9]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Don full PPE: - Face shield over goggles - Double nitrile gloves - Lab coat setup Prepare work area in certified chemical fume hood. Gather all necessary equipment. prep->setup Verify hood airflow weigh Weigh compound on anti-static weighing paper. Use smallest practical amount. setup->weigh transfer Carefully transfer solid to vessel. Use a powder funnel if necessary. weigh->transfer dissolve Add solvent slowly to avoid splashing. transfer->dissolve decon Decontaminate work surfaces with appropriate solvent (e.g., 70% ethanol). dissolve->decon waste Dispose of contaminated consumables (gloves, paper) in a labeled hazardous waste container. decon->waste doff Doff PPE in correct order. Wash hands thoroughly after exiting the lab. waste->doff

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is certified and operational. Don all required PPE as specified in the table above.

  • Weighing: Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat or paper to prevent dispersal of the fine powder.

  • Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent aerosolization and splashing.

  • Post-Handling: After use, decontaminate the work area thoroughly. Wipe down the balance and surrounding surfaces.

  • Waste: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.[5]

Emergency & Disposal Plan

Spill Response

Immediate and correct response to a spill is critical to prevent exposure.

G cluster_minor Minor Spill (<1g, inside fume hood) cluster_major Major Spill (>1g or outside fume hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_alert Alert personnel in immediate area assess->minor_alert Minor major_evac Evacuate the immediate area assess->major_evac Major minor_absorb Cover with inert absorbent material (e.g., vermiculite, sand) minor_alert->minor_absorb minor_collect Gently sweep into a labeled hazardous waste container minor_absorb->minor_collect minor_clean Clean spill area with soap and water, followed by 70% ethanol minor_collect->minor_clean major_alert Alert supervisor and EH&S. Restrict access to the area. major_evac->major_alert major_ppe Do not re-enter without appropriate respiratory protection (APR/SCBA) and full PPE. major_alert->major_ppe major_cleanup Cleanup to be performed only by trained personnel or EH&S. major_ppe->major_cleanup

Caption: Decision tree for spill response procedures.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[12]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Disposal Plan

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed.

  • Containment: Waste must be stored in a sealed, clearly labeled, and appropriate container. The label should include the full chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations.[5] Do not pour down the drain.

By implementing these rigorous safety measures, you can effectively manage the risks associated with handling this novel compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.